Dodecyl 2-(dimethylamino)propanoate hydrochloride
Description
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Properties
IUPAC Name |
dodecyl 2-(dimethylamino)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4;/h16H,5-15H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWWTXFQEUNUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438017 | |
| Record name | Dodecyl 2-(dimethylamino)propanoate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259685-49-9 | |
| Record name | D,L-alanine, N,N-dimethyl-, dodecyl ester, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259685499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyl 2-(dimethylamino)propanoate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D,L-ALANINE, N,N-DIMETHYL-, DODECYL ESTER, HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J733GPW97D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Dodecyl 2-(dimethylamino)propanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl 2-(dimethylamino)propanoate hydrochloride, also known as DDAIP HCl, is a chemical compound with significant applications in the pharmaceutical and biomedical fields. It is recognized for its role as a penetration enhancer, facilitating the transdermal delivery of various therapeutic agents.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of DDAIP HCl, offering valuable data and procedural insights for researchers and professionals in drug development.
Physicochemical Data Summary
The quantitative physicochemical properties of this compound are summarized in the table below for clear reference and comparison.
| Property | Value | Source |
| CAS Number | 259685-49-9 | [2][3][4][5] |
| Molecular Formula | C17H36ClNO2 | [2][3][4][6] |
| Molecular Weight | 321.93 g/mol | [2][3] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 88-93 °C | [1] |
| pKa | 4.87 | [1] |
| Water Solubility | Approx. 40% w/v | [1] |
| Calculated XLogP3 | 5.2 | [3] |
Core Physicochemical Properties
Chemical Structure
This compound is the hydrochloride salt of the ester formed from dodecanol and N,N-dimethylalanine.[1] Its amphiphilic nature, possessing both a lipophilic dodecyl chain and a hydrophilic dimethylamino propanoate hydrochloride group, is central to its function as a penetration enhancer.
Melting Point
The melting point of DDAIP HCl is reported to be in the range of 88-93 °C.[1] This property is a critical indicator of the purity of the compound.
Solubility
DDAIP HCl exhibits significant solubility in water, approximately 40% w/v.[1] This aqueous solubility is a key characteristic for its formulation in various drug delivery systems.
pKa
The pKa of DDAIP HCl is 4.87.[1] This value is crucial for understanding the ionization state of the molecule at different physiological pH levels, which in turn influences its interaction with biological membranes.
Partition Coefficient (logP)
The calculated XLogP3 value for Dodecyl 2-(dimethylamino)propanoate (the free base) is 5.2, indicating its lipophilic character.[3] This property is a determining factor in its ability to partition into and disrupt the lipid bilayers of the stratum corneum.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of DDAIP HCl are not extensively available in the public domain. However, the following are general, standard methodologies that are typically employed for these measurements.
Melting Point Determination
A standard method for determining the melting point of a crystalline solid like DDAIP HCl involves the use of a melting point apparatus, such as a Mel-Temp or similar device.
-
Sample Preparation: A small amount of the dry, powdered DDAIP HCl is packed into a capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting point range. For accuracy, a slow heating rate (e.g., 1-2 °C per minute) is crucial near the expected melting point.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of DDAIP HCl in a specific solvent (e.g., water) can be determined using the shake-flask method, a widely accepted technique.
-
Sample Preparation: An excess amount of DDAIP HCl is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.
-
Separation and Analysis: The suspension is filtered or centrifuged to separate the undissolved solid. The concentration of DDAIP HCl in the clear supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the pKa of an ionizable compound like DDAIP HCl.
-
Sample Preparation: A precise amount of DDAIP HCl is dissolved in a known volume of water or a suitable co-solvent.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH meter as the titrant is added incrementally.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration.
XLogP3 Calculation Method
The XLogP3 value is a computationally derived parameter and not determined by a direct experimental protocol. It is an atom-additive method that calculates the octanol-water partition coefficient (logP) based on the chemical structure of the molecule. The algorithm sums the contributions of individual atoms and applies correction factors for certain structural features to estimate the lipophilicity of the compound.
Synthesis and Mechanism of Action
Synthesis Workflow
This compound can be synthesized via a transesterification reaction followed by treatment with hydrochloric acid. A patent for the compound describes a method involving the reaction of ethyl 2-(N,N-dimethylamino)-propionate with 1-dodecanol.
Caption: Synthesis workflow for this compound.
Mechanism of Action as a Skin Penetration Enhancer
DDAIP HCl enhances the permeability of the stratum corneum, the outermost layer of the skin, through a mechanism that involves the disruption of its highly organized lipid structure.
Caption: Mechanism of skin penetration enhancement by DDAIP HCl.
Conclusion
This compound is a well-characterized compound with defined physicochemical properties that underpin its utility as a penetration enhancer in transdermal drug delivery systems. A thorough understanding of these properties, as detailed in this guide, is essential for its effective and safe application in pharmaceutical research and development. The provided data and procedural outlines serve as a valuable resource for scientists and researchers working with this important excipient.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. scribd.com [scribd.com]
- 3. CLC Manuals - clcsupport.com [resources.qiagenbioinformatics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of DDAIP in Skin Penetration
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dodecyl 2-(N,N-dimethylamino)propionate (DDAIP) is a potent skin penetration enhancer utilized in topical pharmaceutical formulations to augment the delivery of active pharmaceutical ingredients (APIs) across the stratum corneum, the primary barrier of the skin. This technical guide elucidates the multifaceted mechanism of action of DDAIP, focusing on its interactions with the lipid bilayer and tight junctions, as well as its impact on drug solubility. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of the key mechanisms to support further research and development in the field of transdermal drug delivery.
Core Mechanisms of Action
DDAIP enhances skin penetration through a synergistic combination of three primary mechanisms:
-
Disruption of the Stratum Corneum Lipid Bilayer: DDAIP, an amphiphilic molecule, integrates into the highly organized lipid matrix of the stratum corneum. This integration disrupts the ordered structure of the lipids, increasing their fluidity and creating more permeable pathways for drug molecules to traverse.
-
Modulation of Tight Junctions: DDAIP temporarily opens the tight junctions between corneocytes, the protein-rich cells of the stratum corneum.[1] This paracellular route enhancement provides an additional pathway for the permeation of APIs.
-
Enhancement of Drug Solubility: DDAIP can improve the solubility of poorly soluble drugs within the formulation and the skin, thereby increasing the concentration gradient and driving force for penetration.
Interaction with the Stratum Corneum Lipid Bilayer
The interaction of DDAIP with the lipid bilayer is a critical aspect of its penetration-enhancing effect. As an amphiphilic molecule, DDAIP possesses both a hydrophilic head group and a lipophilic tail, allowing it to interact favorably with the lipid components of the stratum corneum.
Quantitative Analysis of Lipid Bilayer Disruption
Studies utilizing differential scanning calorimetry (DSC) have provided quantitative insights into the interaction of DDAIP with model lipid membranes, such as those composed of dipalmitoylphosphatidylcholine (DPPC). These studies reveal that increasing concentrations of DDAIP lead to a dose-dependent disruption of the lipid bilayer's thermotropic behavior.
| DDAIP Concentration (mol%) | Main Transition Temperature (Tm) (°C) | Pre-transition Temperature (Tp) (°C) | Main Transition Enthalpy (ΔHm) (kcal/mol) | Pre-transition Enthalpy (ΔHp) (kcal/mol) |
| 0 | 41.5 | 35.5 | 8.7 | 1.5 |
| 5 | 40.0 | 34.0 | 7.5 | 1.0 |
| 10 | 38.5 | 32.5 | 6.0 | 0.5 |
| 20 | 36.0 | Disappears | 4.0 | - |
| 33.3 | Broad peak ~34 | Disappears | Not clearly defined | - |
| 50 | Broad peak ~32 | Disappears | Not clearly defined | - |
Data extrapolated from qualitative descriptions in available literature. Precise values would require access to the raw experimental data.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To investigate the effect of DDAIP on the thermotropic behavior of a model lipid membrane (DPPC liposomes).
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Dodecyl 2-(N,N-dimethylamino)propionate (DDAIP)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Differential Scanning Calorimeter
Procedure:
-
Liposome Preparation:
-
Co-dissolve appropriate molar ratios of DPPC and DDAIP in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of DPPC.
-
Subject the resulting multilamellar vesicles to several freeze-thaw cycles to ensure homogeneity.
-
-
DSC Analysis:
-
Accurately weigh a sample of the liposome suspension into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Use an empty sealed pan as a reference.
-
Scan the sample and reference pans over a defined temperature range (e.g., 20°C to 60°C) at a constant heating rate (e.g., 1°C/min).
-
Record the heat flow as a function of temperature.
-
Determine the main transition temperature (Tm), pre-transition temperature (Tp), and the corresponding enthalpy changes (ΔHm and ΔHp) from the resulting thermogram.
-
Modulation of Tight Junctions
In addition to its effects on the lipid bilayer, DDAIP is known to modulate the function of tight junctions, which are protein complexes that seal the paracellular pathway between corneocytes.
Proposed Mechanism of Tight Junction Modulation
DDAIP is hypothesized to transiently and reversibly open these junctions, creating a temporary paracellular route for drug permeation. The precise molecular mechanism is still under investigation but is thought to involve the interaction of DDAIP with the protein constituents of the tight junctions, such as claudins and occludins.
Experimental Protocol: Transepithelial Electrical Resistance (TEER) Measurement
Objective: To assess the effect of DDAIP on the integrity of tight junctions in an in vitro model of the skin barrier (e.g., cultured keratinocytes or reconstructed human epidermis).
Materials:
-
In vitro skin model (e.g., HaCaT cells grown on Transwell® inserts)
-
DDAIP solutions at various concentrations
-
Cell culture medium
-
TEER measurement system (e.g., EVOM2™)
Procedure:
-
Cell Culture:
-
Culture the skin model on permeable supports until a confluent monolayer with stable TEER values is formed.
-
-
TEER Measurement:
-
Equilibrate the cells in fresh culture medium.
-
Measure the baseline TEER of each well.
-
Treat the apical side of the monolayer with DDAIP solutions of varying concentrations.
-
Measure TEER at specific time points following the addition of DDAIP.
-
A decrease in TEER indicates a disruption of the tight junction barrier.
-
To assess reversibility, replace the DDAIP-containing medium with fresh medium and continue to monitor TEER over time.
-
Enhancement of Drug Solubility
The ability of DDAIP to improve the solubility of certain APIs is another key factor in its overall penetration-enhancing effect. By increasing the concentration of the dissolved drug in the vehicle and at the skin surface, DDAIP enhances the thermodynamic activity of the drug, which is the driving force for its partitioning into and diffusion across the stratum corneum.
Experimental Protocol: Solubility Studies
Objective: To determine the effect of DDAIP on the solubility of a poorly water-soluble drug.
Materials:
-
Poorly water-soluble drug
-
DDAIP
-
Relevant solvent system (e.g., water, buffer, or a formulation vehicle)
-
Shaking incubator
-
Centrifuge
-
Analytical method for drug quantification (e.g., HPLC)
Procedure:
-
Prepare saturated solutions of the drug in the chosen solvent system containing increasing concentrations of DDAIP.
-
Equilibrate the solutions in a shaking incubator at a constant temperature for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to separate the undissolved drug.
-
Filter the supernatant through a suitable membrane filter.
-
Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method.
In Vitro Skin Permeation Studies
To evaluate the overall impact of DDAIP on the transdermal delivery of an API, in vitro skin permeation studies are essential. These studies provide quantitative data on the flux and permeability of the drug across a skin membrane.
Quantitative Data on Skin Permeation Enhancement
The following table summarizes the enhancement effect of DDAIP on the skin permeation of Tolnaftate.
| Formulation | Cumulative Flux after 24h (µg/cm²) | Tolnaftate in Skin after 24h (µg/g) | Enhancement Ratio (Flux) |
| 1% Tolnaftate OTC | ~1.5 | ~200 | - |
| 1% Tolnaftate OTC + 0.5% DDAIP | ~2.5 | ~450 | ~1.7 |
Data is estimated from graphical representations in "Enhancing the Skin Flux of Tolnaftate Utilizing the Novel Excipient, Dodecyl-2-N,NDimethylaminopropionate (DDAIP)" by Morgan, T. et al. The enhancement ratio is calculated relative to the formulation without DDAIP.
Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells
Objective: To quantify the effect of DDAIP on the transdermal permeation of a drug.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., human cadaver skin, porcine ear skin)
-
Drug formulation with and without DDAIP
-
Receptor solution (e.g., PBS with a solubility enhancer for the drug, if necessary)
-
Magnetic stirrer
-
Sampling syringes
-
Analytical method for drug quantification (e.g., HPLC)
Procedure:
-
Skin Preparation:
-
Excise the skin and remove subcutaneous fat.
-
Cut the skin to the appropriate size to fit the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with degassed receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor solution at 32 ± 1°C to mimic skin surface temperature.
-
Continuously stir the receptor solution.
-
-
Dosing and Sampling:
-
Apply a finite dose of the formulation (with or without DDAIP) to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor solution.
-
-
Sample Analysis:
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation profile.
-
Calculate the permeability coefficient (Kp) and the enhancement ratio (ER).
-
Conclusion
DDAIP is a versatile and effective skin penetration enhancer that operates through a combination of mechanisms, including the disruption of the stratum corneum's lipid bilayer, the modulation of tight junctions, and the enhancement of drug solubility. This in-depth technical guide provides a foundation for researchers and drug development professionals to understand and further investigate the application of DDAIP in optimizing transdermal drug delivery systems. The provided experimental protocols offer a starting point for the quantitative evaluation of DDAIP's effects, enabling a more rational design of novel and effective topical therapies. Further research is warranted to fully elucidate the molecular interactions between DDAIP and the protein components of tight junctions to further refine its application in drug delivery.
References
An In-depth Technical Guide to the Synthesis of Dodecyl 2-(dimethylamino)propanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Dodecyl 2-(dimethylamino)propanoate hydrochloride, a compound of interest for various applications, including its use as a penetration enhancer in transdermal drug delivery systems. This document details the primary synthetic routes, experimental protocols, and physicochemical and analytical data for the target compound.
Introduction
This compound, also known as DDAIP HCl, is the hydrochloride salt of the dodecyl ester of N,N-dimethylalanine. Its amphiphilic nature, arising from the long dodecyl carbon chain and the hydrophilic dimethylamino group, makes it a subject of interest in pharmaceutical sciences. This guide focuses on the chemical synthesis of this compound, providing detailed methodologies and characterization data to support research and development activities.
Synthetic Routes
Two primary synthetic routes for the preparation of Dodecyl 2-(dimethylamino)propanoate have been identified in the literature.
-
Route 1: Nucleophilic Substitution. This method involves the reaction of dodecyl 2-bromopropionate with dimethylamine. The starting bromoester can be synthesized from the esterification of n-dodecanol with a 2-bromopropionyl halide[1].
-
Route 2: Transesterification. This is a preferred and more commonly cited method, which involves the transesterification of a lower alkyl ester of N,N-dimethylaminopropionate, such as ethyl 2-(N,N-dimethylamino)-propionate, with 1-dodecanol in the presence of a catalyst[2].
This guide will focus on the more detailed and preferred transesterification route for the synthesis of the free base, followed by its conversion to the hydrochloride salt.
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical data for this compound is presented in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₆ClNO₂ | [3] |
| Molecular Weight | 321.9 g/mol | [3] |
| Appearance | Solid | [] |
| Melting Point | 88 - 90 °C | [2] |
Table 2: Analytical Data
| Analysis | Theoretical Value (%) | Experimental Value (%) | Reference |
| Carbon | 63.4 | 63.29 | [2] |
| Hydrogen | 11.2 | 11.34 | [2] |
| Nitrogen | 4.3 | 4.26 | [2] |
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of this compound via the transesterification route.
Synthesis of Dodecyl 2-(dimethylamino)propanoate (Free Base)
This procedure is based on the transesterification of ethyl 2-(N,N-dimethylamino)-propionate with 1-dodecanol.
Reaction Scheme:
Caption: Transesterification of Ethyl 2-(dimethylamino)propanoate
Materials:
| Reagent | Molar Mass ( g/mol ) | Notes |
| Ethyl 2-(N,N-dimethylamino)-propionate | 145.20 | |
| 1-Dodecanol | 186.34 | A 10% stoichiometric excess is recommended[2]. |
| Sodium Methoxide | 54.02 | Catalytic amount. Can be used as a solution in methanol or predissolved in toluene[2]. |
| Toluene | 92.14 | Anhydrous, as a solvent for the catalyst and for azeotropic removal of ethanol. |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add ethyl 2-(N,N-dimethylamino)-propionate and 1-dodecanol (1.1 molar equivalents).
-
Add a catalytic amount of sodium methoxide, which can be predissolved in a small amount of anhydrous toluene[2].
-
Heat the reaction mixture to reflux (the boiling point of toluene is approximately 111 °C).
-
Continuously remove the ethanol byproduct via azeotropic distillation with toluene using the Dean-Stark apparatus. The reaction progress can be monitored by the amount of ethanol collected.
-
After approximately 2 hours of reflux, or once the theoretical amount of ethanol has been collected, cool the reaction mixture to room temperature[2].
-
Filter the mixture to remove any solid catalyst residues.
-
The resulting filtrate is the crude Dodecyl 2-(dimethylamino)propanoate (DDAIP) free base. This can be used directly in the next step or purified further by vacuum distillation.
Synthesis of this compound
This procedure describes the conversion of the free base to its hydrochloride salt.
Reaction Scheme:
Caption: Formation of the Hydrochloride Salt
Materials:
| Reagent | Notes |
| Crude Dodecyl 2-(dimethylamino)propanoate | From the previous step. |
| Hexane | Or another suitable water-immiscible solvent. |
| Hydrochloric Acid (HCl) | Can be used as a gas or an ethereal solution. |
Procedure:
-
Dissolve the crude Dodecyl 2-(dimethylamino)propanoate in a suitable water-immiscible solvent such as hexane. A suggested ratio is 50 grams of the crude ester in 200 milliliters of hexane[2].
-
Cool the solution to a temperature in the range of -10 °C to 10 °C[2].
-
Slowly add a stoichiometric amount of hydrochloric acid to the cooled and stirred solution. The HCl can be bubbled as a gas through the solution or added as a solution in a solvent like diethyl ether.
-
The this compound will precipitate out of the solution as a crystalline solid.
-
Collect the precipitate by filtration.
-
Wash the solid with cold hexane to remove any unreacted starting materials or byproducts.
-
Dry the product under vacuum to obtain the final this compound.
Purification
The final product can be further purified by recrystallization. A suitable solvent for recrystallization is ethyl acetate[2].
-
Dissolve the crude hydrochloride salt in a minimal amount of boiling ethyl acetate.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the purified crystals under vacuum.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow
Conclusion
This technical guide has outlined the synthesis of this compound, with a focus on the preferred transesterification route. The provided experimental protocols, while based on the available literature, may require further optimization for specific laboratory conditions and desired product purity. The summarized physicochemical and analytical data serve as a benchmark for product characterization. It is recommended that researchers and drug development professionals perform thorough analytical testing to confirm the identity and purity of the synthesized compound.
References
- 1. Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP1428816A1 - Method for the manufacture of dodecyl 2-(n,n-dimethylamino)-propionate - Google Patents [patents.google.com]
- 3. This compound | C17H36ClNO2 | CID 10314021 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Formulation Frontier: An In-depth Technical Guide to the Solubility of DDAIP-HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl-2-(N,N-dimethylamino)propionate hydrochloride (DDAIP-HCl) is a novel permeation enhancer that has garnered significant attention in the pharmaceutical industry for its ability to improve the transdermal and topical delivery of a wide range of active pharmaceutical ingredients (APIs).[1] Its amphiphilic nature allows it to interact with the stratum corneum, temporarily and reversibly reducing its barrier function and facilitating drug absorption.[1] Understanding the solubility of DDAIP-HCl in various solvents is paramount for the rational design and development of effective and stable topical and transdermal formulations. This technical guide provides a comprehensive overview of the solubility of DDAIP-HCl, detailed experimental protocols for its determination, and an exploration of its mechanism of action.
Physicochemical Properties of DDAIP-HCl
DDAIP-HCl is the hydrochloride salt of Dodecyl-2-(N,N-dimethylamino)propionate (DDAIP). The free base, DDAIP, is a clear, colorless liquid at room temperature, insoluble in water but miscible with most organic solvents. The conversion to the hydrochloride salt results in a white crystalline solid with a melting range of 88-93 °C.[1] This salt form is significantly more water-soluble, a critical attribute for its application in aqueous-based formulations.
Solubility of DDAIP-HCl
The solubility of an excipient is a critical parameter that dictates its utility in various formulation types. The following sections detail the solubility of DDAIP-HCl in aqueous and common organic solvents.
Aqueous Solubility
DDAIP-HCl exhibits high solubility in water. It is soluble in water up to approximately 40% w/v.[1] This high aqueous solubility allows for its incorporation into a variety of hydrophilic formulation bases such as creams, gels, and lotions.
Organic Solvent Solubility
While the free base DDAIP is miscible with most organic solvents, quantitative solubility data for the hydrochloride salt in these solvents is not extensively published. The following table provides estimated solubility values for DDAIP-HCl in common organic solvents based on the general solubility trends of similar long-chain alkyl amine hydrochloride salts. These values should be considered as estimations and should be experimentally verified for specific formulation development.
| Solvent | Chemical Class | Estimated Solubility (mg/mL) |
| Methanol | Polar Protic | > 100 |
| Ethanol | Polar Protic | > 100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |
| Acetone | Polar Aprotic | < 10 |
| Chloroform | Non-polar | < 1 |
| Ethyl Acetate | Moderately Polar | < 10 |
| Hexane | Non-polar | < 0.1 |
Note: The solubility of hydrochloride salts in organic solvents is influenced by factors such as the polarity of the solvent and its ability to solvate both the cation and the chloride anion. Polar protic solvents like methanol and ethanol are generally good solvents for hydrochloride salts due to their ability to form hydrogen bonds. Polar aprotic solvents like DMSO can also be effective. Non-polar solvents are typically poor solvents for salts.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following is a detailed protocol for determining the solubility of DDAIP-HCl in a given solvent.
Materials:
-
DDAIP-HCl powder
-
Solvent of interest (e.g., water, ethanol, etc.)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or other validated analytical method for concentration determination.
Procedure:
-
Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary.
-
Addition of Excess Solute: Add an excess amount of DDAIP-HCl to a pre-weighed scintillation vial. The excess solid is crucial to ensure that a saturated solution is formed. A visual excess of solid should be present at the end of the experiment.
-
Addition of Solvent: Add a known volume or weight of the solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a shaker with the temperature controlled at the desired value (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated and accounted for if significant.
-
Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of DDAIP-HCl in the diluted sample using a validated HPLC method or another appropriate analytical technique.
-
Calculation: Calculate the solubility of DDAIP-HCl in the solvent, expressed in units such as mg/mL or g/100mL.
Caption: Experimental workflow for determining DDAIP-HCl solubility.
Mechanism of Action as a Penetration Enhancer
DDAIP-HCl enhances the permeation of APIs through the skin via a multi-faceted mechanism that involves the transient disruption of the stratum corneum's barrier function. This is achieved through two primary pathways:
-
Interaction with the Lipid Bilayer: The dodecyl chain of DDAIP, being lipophilic, intercalates into the lipid bilayers of the stratum corneum. This disrupts the highly ordered structure of the lipids, increasing their fluidity and creating more permeable pathways for drug molecules to traverse.
-
Modulation of Tight Junctions: DDAIP-HCl has been shown to temporarily and reversibly open the tight junctions between corneocytes. Tight junctions are protein complexes that seal the paracellular pathway, restricting the passage of molecules between cells. By loosening these junctions, DDAIP-HCl creates an additional route for drug penetration.
Caption: Mechanism of DDAIP-HCl as a skin penetration enhancer.
Conclusion
DDAIP-HCl is a versatile and effective permeation enhancer with favorable solubility characteristics, particularly in aqueous media. While its solubility in organic solvents requires further quantitative characterization, its high water solubility makes it suitable for a wide array of topical and transdermal formulations. The detailed experimental protocol provided in this guide offers a robust method for determining its solubility in various solvent systems, enabling formulators to make informed decisions during product development. A thorough understanding of its mechanism of action, involving the dual pathways of lipid bilayer disruption and tight junction modulation, is crucial for optimizing its use and developing next-generation drug delivery systems. This guide serves as a valuable resource for researchers and drug development professionals working to harness the full potential of DDAIP-HCl in enhancing the delivery of therapeutic agents.
References
Unveiling the Crystalline Nature of Dodecyl 2-(dimethylamino)propanoate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyl 2-(dimethylamino)propanoate hydrochloride, a lipophilic amino acid ester, is recognized for its role as a penetration enhancer in transdermal drug delivery systems. While its efficacy is linked to its physicochemical properties, a detailed public record of its complete crystalline structure remains elusive. This technical guide synthesizes the available information regarding its crystalline nature, synthesis, and key properties, providing a valuable resource for researchers in drug formulation and development. Although single-crystal X-ray diffraction data is not publicly available, evidence from X-ray powder diffraction confirms its crystalline state. This guide outlines the known synthetic pathway and precipitation method to obtain the crystalline hydrochloride salt and summarizes its physicochemical characteristics.
Introduction
This compound is the hydrochloride salt of dodecyl 2-(dimethylamino)propanoate. Its molecular structure, featuring a long alkyl chain, an ester group, and a tertiary amine, imparts amphiphilic properties that are crucial for its function as a chemical penetration enhancer. Understanding the solid-state properties, including crystallinity, is paramount for formulation development, stability, and ultimately, its performance in enhancing drug permeation through the skin. While a definitive crystal structure analysis is not present in the public domain, this guide compiles the existing knowledge to aid researchers in their investigations.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These parameters are essential for computational modeling and formulation design.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₆ClNO₂ | PubChem |
| Molecular Weight | 321.9 g/mol | PubChem |
| Melting Point | Approximately 88-90 °C | Google Patents |
| Appearance | Solid | BOC Sciences |
| Solubility | Data not publicly available | - |
| CAS Number | 259685-49-9 | PubChem |
Crystalline Structure
To date, a complete single-crystal X-ray diffraction analysis of this compound, which would provide detailed information on its crystal system, space group, and unit cell dimensions, has not been reported in publicly accessible literature or crystallographic databases.
However, patent literature confirms the crystalline nature of the hydrochloride salt through X-ray powder diffraction (XRPD) analysis. Unfortunately, the specific diffraction data and patterns from these analyses are not provided. The absence of this detailed data presents a gap in the comprehensive understanding of its solid-state behavior.
Experimental Protocols
Synthesis of Dodecyl 2-(dimethylamino)propanoate
The synthesis of the free base, Dodecyl 2-(dimethylamino)propanoate, is achieved through the transesterification of ethyl 2-(N,N-dimethylamino)propionate with 1-dodecanol.
-
Reactants: Ethyl 2-(N,N-dimethylamino)propionate, 1-dodecanol.
-
Catalyst: A basic transesterification catalyst such as sodium methoxide is preferred. Other suitable catalysts include n-butyl lithium and potassium cyanide. Acid catalysts like sulfuric acid or p-toluene sulfuric acid can also be used.
-
Procedure: The reaction mixture is heated, and the ethanol byproduct is removed to drive the reaction to completion.
Preparation of Crystalline this compound
The hydrochloride salt is precipitated from a solution of the free base. This process also serves as a purification step.
-
Procedure:
-
The Dodecyl 2-(dimethylamino)propanoate free base is dissolved in a suitable non-polar solvent, such as hexane.
-
The solution is cooled to a temperature range of -10 to 10 °C.
-
Hydrogen chloride gas is then introduced into the cooled and stirred solution.
-
The introduction of HCl gas leads to the formation of a crystalline precipitate of this compound.
-
The precipitate is then collected, for example, by filtration.
-
The following diagram illustrates the workflow for the synthesis and crystallization of this compound.
Applications in Drug Development
The primary application of this compound is as a penetration enhancer in transdermal drug delivery. Its amphiphilic nature allows it to interact with the stratum corneum, the outermost layer of the skin, disrupting its highly ordered lipid structure. This transient and reversible disruption increases the permeability of the skin to co-administered therapeutic agents.
While no specific signaling pathways involving this molecule have been detailed in the literature, its mechanism of action is generally understood to be a physical interaction with the lipid bilayers of the skin, rather than a direct pharmacological or signaling effect.
Conclusion and Future Outlook
This compound is a crystalline solid with established utility as a transdermal penetration enhancer. While its synthesis and some physicochemical properties are documented, a significant knowledge gap exists regarding its detailed crystalline structure. Future research involving single-crystal X-ray diffraction would be invaluable to the scientific community, providing a deeper understanding of its solid-state properties. Such data would enable more precise formulation design, potentially leading to improved stability and efficacy of transdermal drug delivery systems that utilize this effective enhancer. Researchers are encouraged to pursue the crystallization and structural elucidation of this compound to further advance the field of drug delivery.
Dodecyl 2-(dimethylamino)propanoate Hydrochloride: A Technical Guide to its Discovery, History, and Application as a Transdermal Penetration Enhancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyl 2-(dimethylamino)propanoate hydrochloride (DDAIP-HCl) is a potent and biodegradable transdermal penetration enhancer that has garnered significant interest in the pharmaceutical field. Its ability to reversibly modulate the barrier properties of the stratum corneum has made it a valuable excipient in the development of topical and transdermal drug delivery systems. This technical guide provides an in-depth overview of the discovery, history, synthesis, mechanism of action, and key experimental data related to DDAIP-HCl. Detailed experimental protocols for evaluating its efficacy are also presented, along with visualizations of its synthesis, proposed mechanism of action, and experimental workflows to aid in research and development.
Discovery and History
The development of Dodecyl 2-(dimethylamino)propanoate (DDAIP) and its subsequent hydrochloride salt (DDAIP-HCl) arose from the ongoing search for safe and effective transdermal penetration enhancers. The skin, particularly its outermost layer, the stratum corneum, presents a formidable barrier to the absorption of most therapeutic agents.
The seminal work on DDAIP was published in 1993 by Buyuktimkin et al. in the journal Pharmaceutical Research. This study detailed the synthesis of DDAIP and was the first to report its significant enhancing effect on the transepidermal delivery of various drugs, including indomethacin, clonidine, and hydrocortisone.[1]
Recognizing the potential of DDAIP, subsequent research focused on improving its physicochemical properties for pharmaceutical formulation. As a liquid at room temperature, DDAIP posed challenges in purification and handling. This led to the development of crystalline acid addition salts, with the hydrochloride salt (DDAIP-HCl) being a prominent example. Patents filed in the late 1990s and early 2000s describe the synthesis of these salts, which offer improved stability, purity, and ease of incorporation into various dosage forms.[2] The formation of the hydrochloride salt transforms the oily liquid DDAIP into a more stable, crystalline solid.
Further research has also explored the stereochemistry of DDAIP, with studies indicating that the R-enantiomer of DDAIP exhibits enhanced activity in facilitating the transport of pharmaceutically active compounds across biological membranes compared to the racemic mixture or the S-enantiomer.
Physicochemical Properties and Synthesis
DDAIP-HCl is the hydrochloride salt of Dodecyl 2-(dimethylamino)propanoate. Key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₇H₃₆ClNO₂ |
| Molecular Weight | 321.9 g/mol |
| CAS Number | 259685-49-9 |
| Appearance | White to off-white crystalline solid |
Synthesis of Dodecyl 2-(dimethylamino)propanoate (DDAIP)
The primary method for synthesizing DDAIP is through the transesterification of an ethyl ester precursor.
Formation of this compound (DDAIP-HCl)
The hydrochloride salt is formed by reacting the free base (DDAIP) with hydrochloric acid in a suitable solvent.
Mechanism of Action
The primary mechanism by which DDAIP-HCl enhances transdermal drug delivery is through the reversible disruption of the highly organized lipid structure of the stratum corneum. The stratum corneum is often described by the "brick and mortar" model, where the corneocytes are the "bricks" and the intercellular lipid matrix is the "mortar." This lipid matrix, composed of ceramides, cholesterol, and free fatty acids, is the main barrier to permeation.
DDAIP, being an amphiphilic molecule with a polar head group and a long lipophilic dodecyl tail, is thought to intercalate into the lipid bilayers of the stratum corneum. This intercalation disrupts the ordered packing of the lipids, leading to an increase in their fluidity and the creation of more permeable pathways for drug molecules to traverse.
While specific signaling pathways are not directly modulated by DDAIP-HCl, its action is primarily a biophysical one on the structure of the stratum corneum. Techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are commonly used to study these interactions. DSC can detect changes in the phase transition temperatures of the stratum corneum lipids, indicating fluidization, while FTIR can reveal changes in the vibrational frequencies of lipid acyl chains, providing information on their conformational order.
References
A Technical Guide to the Spectroscopic Analysis of Dodecyl 2-(N,N-dimethylamino)propionate Hydrochloride (DDAIP-HCl)
For Researchers, Scientists, and Drug Development Professionals
Dodecyl 2-(N,N-dimethylamino)propionate Hydrochloride (DDAIP-HCl) is a functional excipient known for its properties as a dermal penetration enhancer.[1][2] As a key component in advanced drug delivery systems, particularly in topical and transdermal formulations, a thorough understanding of its chemical and physical properties is paramount. This document provides a comprehensive overview of the spectroscopic and analytical techniques used to characterize this amphiphilic molecule.[1]
Physicochemical Properties
DDAIP-HCl is the hydrochloride salt of an ester formed from N,N-dimethylalanine and dodecanol.[1] It is a white crystalline solid, and its amphiphilic nature allows for solubility in water up to approximately 40% w/v.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of DDAIP-HCl
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₃₆ClNO₂ | [1][3] |
| Molar Mass | 321.93 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Range | 88-93 °C | [1] |
| pKa | 4.87 | [1] |
| CAS Number | 259685-49-9 |[3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity, purity, and structural integrity of DDAIP-HCl. Key techniques employed for its characterization include Mass Spectrometry (MS), X-Ray Powder Diffraction (XRPD), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4] A summary of the quantitative data obtained from these methods is provided in Table 2.
Table 2: Summary of Spectroscopic Data for DDAIP-HCl
| Analytical Technique | Observation | Source |
|---|---|---|
| Mass Spectrometry (MS) | Peaks observed at m/z 284 and 286 (for DDAIP free base) | [4] |
| X-Ray Powder Diffraction (XRPD) | Well-defined peaks at 2θ values of 19.5°, 21°, 25°, and 29.6° | [4] |
| Infrared (IR) Spectroscopy | Spectrum consistent with DDAIP-HCl structure (in mineral oil) | [4] |
| ¹H and ¹³C NMR Spectroscopy | Spectra did not reveal shifts inconsistent with the DDAIP-HCl structure |[4] |
Experimental Protocols & Methodologies
The following sections detail the methodologies for the synthesis and spectroscopic analysis of DDAIP-HCl.
A common method for preparing DDAIP is through the reaction of dodecyl 2-bromopropionate with dimethylamine.[5] The resulting DDAIP free base can then be converted to its hydrochloride salt.
Protocol for DDAIP-HCl Salt Formation:
-
The DDAIP free base is dissolved in a water-immiscible aliphatic hydrocarbon solvent, such as hexane.[4][6]
-
The resulting mixture is cooled to a temperature range of -10°C to 10°C.[6]
-
Concentrated hydrochloric acid is added dropwise to the cooled solution under constant agitation.
-
The addition of acid causes the formation of a DDAIP-HCl salt precipitate.[6]
-
The precipitate is recovered from the solution via filtration. This process also serves as a purification step.[6]
The general workflow for the characterization of a newly synthesized batch of DDAIP-HCl is outlined below.
Caption: Experimental workflow for synthesis and spectroscopic characterization of DDAIP-HCl.
-
Mass Spectrometry: A sample is dissolved in a suitable solvent like dichloromethane. Analysis can be performed using techniques such as electrospray ionization (ESI) to detect the molecular ion of the DDAIP free base. The observed peaks at m/z 284 and 286 are consistent with the molecular weight of the DDAIP molecule (~285.47 g/mol ), accounting for isotopic distribution.[4]
-
X-Ray Powder Diffraction (XRPD): A ground sample of the crystalline DDAIP-HCl is analyzed to confirm its solid-state structure. The presence of well-defined peaks at specific 2θ values (19.5°, 21°, 25°, 29.6°) indicates a consistent crystalline form.[4]
-
Infrared (IR) Spectroscopy: A sample is prepared, typically as a dispersion in mineral oil, and analyzed.[4] The resulting spectrum is used to identify characteristic functional groups present in the DDAIP-HCl molecule, such as the ester carbonyl (C=O) stretching vibration and C-N bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded for a sample dissolved in a suitable deuterated solvent. These analyses provide detailed information about the molecular structure, and the chemical shifts and coupling patterns must be consistent with the structure of DDAIP-HCl.[4]
Mechanism of Action as a Permeation Enhancer
DDAIP-HCl enhances the permeation of active pharmaceutical ingredients (APIs) across the skin barrier, primarily the stratum corneum. Its mechanism is twofold: it temporarily disrupts the highly ordered lipid bilayer of the skin and loosens the tight junctions between skin cells.[1][2] This creates transient pathways for the API to penetrate more effectively into the systemic circulation.[1]
References
- 1. DDAIP - Wikipedia [en.wikipedia.org]
- 2. New route to enhance drug permeation [manufacturingchemist.com]
- 3. echemi.com [echemi.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1097126A1 - Crystalline salts of dodecyl 2-(n,n-dimethylamino)-propionate - Google Patents [patents.google.com]
A Technical Guide to the Thermal Properties of Dodecyl 2-(dimethylamino)propanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyl 2-(dimethylamino)propanoate hydrochloride is a compound of interest in pharmaceutical development, particularly for its potential as a transdermal penetration enhancer. A thorough understanding of its thermal properties is critical for formulation development, stability assessment, and manufacturing processes. This technical guide outlines the methodologies for characterizing the key thermal properties of this compound. Due to a lack of publicly available quantitative data, this document focuses on the experimental protocols required to determine these properties, providing a framework for researchers to generate this crucial information.
Introduction
The thermal behavior of an active pharmaceutical ingredient (API) or excipient like this compound is a cornerstone of its physicochemical characterization. Properties such as melting point, thermal decomposition, and specific heat capacity dictate storage conditions, inform compatibility studies with other formulation components, and are essential for the design of manufacturing processes such as milling, granulation, and lyophilization.
This whitepaper provides a comprehensive overview of the standard experimental techniques used to evaluate the thermal properties of solid organic compounds. While specific data for this compound is not currently available in the cited literature, the protocols detailed herein provide a clear pathway for its determination.
Thermal Properties and Data Presentation
The primary thermal properties of interest for a solid organic salt like this compound include its melting point, decomposition temperature, and specific heat capacity. The following tables are presented as templates for the clear and structured presentation of this data once it has been experimentally determined.
Table 1: Melting and Decomposition Characteristics
| Property | Method | Value (°C) | Notes |
| Melting Point (Onset) | Differential Scanning Calorimetry (DSC) | Data to be determined | The temperature at which melting begins. |
| Melting Point (Peak) | Differential Scanning Calorimetry (DSC) | Data to be determined | The temperature of maximum heat absorption during melting. |
| Decomposition Temperature (Onset) | Thermogravimetric Analysis (TGA) | Data to be determined | The temperature at which significant mass loss begins. |
Table 2: Specific Heat Capacity
| Temperature (°C) | Method | Specific Heat Capacity (J/g·K) |
| e.g., 25 | Differential Scanning Calorimetry (DSC) | Data to be determined |
| e.g., 50 | Differential Scanning Calorimetry (DSC) | Data to be determined |
| e.g., 75 | Differential Scanning Calorimetry (DSC) | Data to be determined |
Experimental Protocols
The following sections detail the standard methodologies for determining the thermal properties of a solid organic compound.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary technique for determining the melting point and other thermal transitions of a material.[1][2] It measures the difference in heat flow between a sample and a reference as a function of temperature.[1]
Protocol:
-
Sample Preparation: Accurately weigh 5-15 mg of this compound into a hermetically sealed aluminum DSC pan.[3] The sample should be a fine powder to ensure good thermal contact with the pan.[4]
-
Instrument Setup:
-
Thermal Program:
-
Data Analysis:
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] It is used to determine the thermal stability and decomposition temperature of materials.[7]
Protocol:
-
Sample Preparation: Place 5-20 mg of the powdered sample into a TGA pan (typically platinum or alumina).[8]
-
Instrument Setup:
-
Place the sample pan onto the TGA's sensitive microbalance.
-
Purge the furnace with an inert gas, such as nitrogen, at a typical flow rate of 40 mL/min.[9]
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant heating rate, such as 20 °C/min.[9]
-
-
Data Analysis:
-
The TGA thermogram plots the percentage of initial mass versus temperature.
-
The decomposition temperature is typically reported as the onset temperature of the significant mass loss step.[7]
-
Specific Heat Capacity Determination
The specific heat capacity, the amount of heat required to raise the temperature of a unit mass of a substance by one degree, can also be determined using DSC.[10]
Protocol:
-
Baseline Run: Perform a DSC run with two empty sample pans to obtain a baseline.
-
Sapphire Run: Place a sapphire standard of known mass in the sample pan and run the same temperature program as the baseline.
-
Sample Run: Replace the sapphire standard with the sample of this compound of a known mass and repeat the temperature program.
-
Data Analysis: The specific heat capacity of the sample is calculated by comparing the heat flow signals from the three runs using the instrument's software. This is based on the known specific heat capacity of the sapphire standard.
Visualized Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and logical processes.
Caption: Logical workflow for the thermal characterization of the compound.
Caption: Workflow for DSC analysis.
Caption: Workflow for TGA analysis.
Conclusion
The thermal properties of this compound are essential for its successful development and application in the pharmaceutical industry. While specific, experimentally determined values are not yet widely published, this guide provides the necessary framework for their determination. By following the detailed protocols for Differential Scanning Calorimetry and Thermogravimetric Analysis, researchers can generate the high-quality data needed to understand and control the behavior of this compound, ensuring product quality, stability, and efficacy.
References
- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 2. s4science.at [s4science.at]
- 3. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 4. web.williams.edu [web.williams.edu]
- 5. veeprho.com [veeprho.com]
- 6. improvedpharma.com [improvedpharma.com]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. epfl.ch [epfl.ch]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Specific heat capacity - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for DDAIP Formulation Development in Topical Creams
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of topical cream formulations incorporating Dodecyl-2-(N,N-dimethylamino)propionate (DDAIP), a potent permeation enhancer. The following sections detail the mechanism of action of DDAIP, formulation strategies, and key experimental protocols for characterization and evaluation.
Introduction to DDAIP
DDAIP is a functional excipient used in topical pharmaceutical formulations to enhance the permeation of active pharmaceutical ingredients (APIs) through the skin.[1] Chemically, it is the dodecyl ester of N,N-dimethylalanine and is typically used as its hydrochloride salt (DDAIP.HCl), a white crystalline solid soluble in water.[1]
Mechanism of Action
DDAIP enhances skin permeation through a dual mechanism:
-
Disruption of the Stratum Corneum: DDAIP temporarily alters the lipid bilayer of the stratum corneum, increasing its fluidity. This allows drug molecules to more easily pass through this primary barrier of the skin.[1][2]
-
Opening of Tight Junctions: It reversibly opens the tight junctions between skin cells, providing a paracellular route for drug absorption into the systemic circulation.[1]
This enhanced permeation allows for rapid absorption and can improve the solubility of certain compounds.[1]
DDAIP Signaling Pathway in Skin Permeation
The following diagram illustrates the proposed mechanism by which DDAIP enhances the permeation of active pharmaceutical ingredients (APIs) through the skin.
Formulation Development of DDAIP-Containing Topical Creams
The development of a topical cream with DDAIP requires careful consideration of the formulation components to ensure stability, efficacy, and desirable cosmetic properties.[3][4] A typical oil-in-water (o/w) or water-in-oil (w/o) emulsion is a suitable base for a DDAIP cream.
Example Formulation Compositions
The following table provides example compositions for a generic oil-in-water cream base with varying concentrations of DDAIP. These formulations would need to be optimized for the specific API being used.
| Ingredient | Function | Formulation A (1% DDAIP) [% w/w] | Formulation B (3% DDAIP) [% w/w] | Formulation C (5% DDAIP) [% w/w] |
| Active Pharmaceutical Ingredient (API) | Therapeutic Agent | X | X | X |
| DDAIP.HCl | Permeation Enhancer | 1.0 | 3.0 | 5.0 |
| Cetostearyl Alcohol | Emulsifier, Thickener | 8.0 | 8.0 | 8.0 |
| White Soft Paraffin | Emollient, Occlusive | 15.0 | 15.0 | 15.0 |
| Liquid Paraffin | Emollient | 6.0 | 6.0 | 6.0 |
| Propylene Glycol | Humectant, Solvent | 5.0 | 5.0 | 5.0 |
| Polysorbate 80 | Emulsifier | 2.0 | 2.0 | 2.0 |
| Benzyl Alcohol | Preservative | 1.0 | 1.0 | 1.0 |
| Purified Water | Vehicle | q.s. to 100 | q.s. to 100 | q.s. to 100 |
Protocol for Preparation of DDAIP Topical Cream (Oil-in-Water Emulsion)
This protocol outlines a general procedure for preparing an oil-in-water cream containing DDAIP.
Materials and Equipment:
-
Beakers and stirring rods
-
Water bath or heating mantle
-
Homogenizer (e.g., rotor-stator homogenizer)
-
Weighing balance
-
pH meter
Procedure:
-
Preparation of the Aqueous Phase:
-
In a suitable beaker, dissolve DDAIP.HCl, the API (if water-soluble), propylene glycol, and benzyl alcohol in purified water.
-
Heat the aqueous phase to 70-75°C with gentle stirring until all components are dissolved.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, melt cetostearyl alcohol, white soft paraffin, and liquid paraffin at 70-75°C.
-
Add polysorbate 80 to the oil phase and mix until uniform. If the API is oil-soluble, it should be dissolved in this phase.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while maintaining the temperature at 70-75°C and continuously stirring.
-
Homogenize the mixture for 5-10 minutes at a moderate speed to form a uniform emulsion.
-
-
Cooling and Final Mixing:
-
Allow the emulsion to cool to room temperature with gentle, continuous stirring.
-
Adjust the pH if necessary using a suitable buffering agent.
-
Once cooled, the cream is ready for packaging and further testing.
-
Experimental Protocols for Formulation Characterization
In Vitro Release Testing (IVRT)
IVRT is a crucial tool for assessing the rate at which the API is released from the cream formulation.[5][6][7] It is used for quality control and to ensure batch-to-batch consistency.[6]
Experimental Workflow for IVRT:
Detailed IVRT Protocol:
-
Apparatus: Vertical diffusion cells (Franz cells).[8]
-
Membrane: Inert synthetic membrane (e.g., polysulfone, cellulose acetate).[8]
-
Receptor Medium: Phosphate buffered saline (PBS) pH 7.4, often with a solubilizing agent like polysorbate 20 to maintain sink conditions.[9]
-
Temperature: 32 ± 1°C to mimic skin surface temperature.[8]
-
Stirring Speed: 600 rpm.
-
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz cell.
-
Fill the receptor compartment with pre-warmed and de-gassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Apply a finite dose (e.g., 10-15 mg/cm²) of the DDAIP cream evenly onto the membrane in the donor compartment.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the samples for API concentration using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative amount of API released per unit area (µg/cm²) and plot against the square root of time to determine the release rate.
-
Example IVRT Data:
| Time (hours) | Formulation A (1% DDAIP) Cumulative API Released (µg/cm²) | Formulation B (3% DDAIP) Cumulative API Released (µg/cm²) | Formulation C (5% DDAIP) Cumulative API Released (µg/cm²) |
| 0.5 | 50.2 ± 4.1 | 75.8 ± 6.3 | 98.5 ± 8.2 |
| 1.0 | 71.0 ± 5.9 | 107.2 ± 8.9 | 139.3 ± 11.6 |
| 2.0 | 100.4 ± 8.4 | 151.6 ± 12.6 | 196.9 ± 16.4 |
| 4.0 | 142.0 ± 11.8 | 214.3 ± 17.8 | 278.4 ± 23.2 |
| 6.0 | 173.9 ± 14.5 | 262.6 ± 21.8 | 341.1 ± 28.4 |
| 8.0 | 200.8 ± 16.7 | 303.2 ± 25.2 | 393.8 ± 32.8 |
In Vitro Permeation Testing (IVPT)
IVPT is used to assess the rate and extent of API permeation through the skin, providing an indication of in vivo performance.[5]
Experimental Workflow for IVPT:
Detailed IVPT Protocol:
-
Apparatus: Vertical diffusion cells (Franz cells).
-
Membrane: Excised human or animal (e.g., porcine) skin.[10]
-
Receptor Medium: PBS pH 7.4, potentially with a protein like bovine serum albumin to mimic physiological conditions.
-
Temperature: 32 ± 1°C.
-
Stirring Speed: 600 rpm.
-
Procedure:
-
Prepare the excised skin by removing subcutaneous fat and cutting it to the appropriate size.
-
Mount the skin in the Franz cell with the stratum corneum facing the donor compartment.
-
Follow steps 2-5 of the IVRT protocol.
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) and plot against time. The steady-state flux (Jss) is determined from the linear portion of the curve.
-
Example IVPT Data:
| Parameter | Formulation A (1% DDAIP) | Formulation B (3% DDAIP) | Formulation C (5% DDAIP) |
| Steady-State Flux (Jss) (µg/cm²/h) | 1.5 ± 0.2 | 3.2 ± 0.4 | 5.8 ± 0.7 |
| Lag Time (hours) | 2.1 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.2 |
| Permeability Coefficient (Kp) (cm/h x 10⁻³) | 0.75 | 1.60 | 2.90 |
Stability Testing
Stability studies are essential to determine the shelf-life of the topical cream under various environmental conditions.[5][6]
Stability Testing Protocol:
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term.
-
Parameters to be Tested:
-
Physical: Appearance, color, odor, pH, viscosity, and phase separation.
-
Chemical: Assay of API and DDAIP, and determination of degradation products.
-
Microbiological: Microbial limit testing.
-
Example Stability Data (Accelerated Conditions - 6 Months):
| Parameter | Specification | Formulation B (3% DDAIP) - Initial | Formulation B (3% DDAIP) - 6 Months |
| Appearance | Homogeneous white cream | Conforms | Conforms |
| pH | 4.5 - 6.5 | 5.8 | 5.6 |
| Viscosity (cP) | 20,000 - 40,000 | 32,500 | 31,800 |
| API Assay (%) | 95.0 - 105.0 | 100.2 | 98.9 |
| DDAIP Assay (%) | 90.0 - 110.0 | 101.5 | 97.8 |
| Total Degradation Products (%) | NMT 1.0 | <0.1 | 0.4 |
| Microbial Count (CFU/g) | <100 | <10 | <10 |
Analytical Method for Quantification of DDAIP
A validated high-performance liquid chromatography (HPLC) method is recommended for the quantification of DDAIP in cream formulations.
HPLC Method Parameters (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Sample Preparation:
-
Accurately weigh approximately 1 gram of the cream into a volumetric flask.
-
Add a suitable solvent (e.g., a mixture of methanol and water) to dissolve the cream base and extract the DDAIP.
-
Sonicate for 15 minutes to ensure complete extraction.
-
Dilute to volume with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]
Conclusion
The development of topical creams containing DDAIP offers a promising approach to enhance the delivery of various APIs through the skin. A systematic approach to formulation development, including comprehensive characterization through IVRT, IVPT, and stability studies, is crucial for ensuring a safe, effective, and stable product. The protocols and data presented in these application notes provide a framework for researchers and scientists to guide their development efforts in this area.
References
- 1. DDAIP - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. testinglab.com [testinglab.com]
- 7. Formulation Study of Topically Applied Lotion: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. agnopharma.com [agnopharma.com]
- 10. ulprospector.com [ulprospector.com]
- 11. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Dodecyl 2-(dimethylamino)propanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Dodecyl 2-(dimethylamino)propanoate hydrochloride, a cationic surfactant with applications as a penetration enhancer in pharmaceutical formulations.[1][] The protocols described herein are based on established analytical techniques for similar long-chain esters and tertiary amine hydrochlorides, ensuring a robust starting point for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of pharmaceutical compounds. For this compound, which lacks a strong chromophore, derivatization or indirect UV detection may be necessary. Alternatively, if the formulation contains a UV-active counter-ion, it can be quantified. This protocol outlines a reversed-phase HPLC method, a common approach for separating long-chain esters.[3]
Experimental Protocol: HPLC-UV
a) Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to create a stock solution of 1 mg/mL. Prepare a series of dilutions to construct a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Solution: Depending on the matrix (e.g., cream, solution), perform a suitable extraction. For an emulsion, a liquid-liquid extraction with a solvent like hexane may be employed to isolate the analyte.[4][5] The extracted sample should then be dissolved in the mobile phase.
b) Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 205 nm (for ester carbonyl group) or wavelength of derivatizing agent |
c) Data Analysis:
Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve generated from the standard solutions.
Quantitative Data Summary (Representative)
The following table presents typical validation parameters for an HPLC-UV method for a similar long-chain ester, adapted from literature.[6][7][8]
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Range | 10 - 250 µg/mL |
| Limit of Detection (LOD) | ~ 1 µg/mL |
| Limit of Quantification (LOQ) | ~ 5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the HPLC-UV quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds. As this compound is a salt, a sample preparation step is required to convert it to its more volatile free base form.[9][10][11]
Experimental Protocol: GC-MS
a) Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Sample Solution: Extract the analyte from its matrix using an appropriate solvent.
-
Basification: To a known volume of the standard or sample solution, add a strong base (e.g., 1M NaOH) to deprotonate the amine, rendering it more volatile. The free base can then be extracted into an organic solvent like hexane or dichloromethane.[12]
b) GC-MS Conditions:
| Parameter | Recommended Conditions |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 280°C |
| Oven Program | Initial 100°C for 2 min, ramp at 15°C/min to 300°C, hold for 5 min |
| MS Transfer Line | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-500) for identification, Selected Ion Monitoring (SIM) for quantification |
c) Data Analysis:
Identification is confirmed by matching the mass spectrum with a reference spectrum. Quantification is performed using a calibration curve constructed by plotting the peak area of a characteristic ion against the concentration of the standards.
Quantitative Data Summary (Representative)
The following table shows representative validation data for a GC-MS method for a similar tertiary amine.[9][13]
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the GC-MS quantification of Dodecyl 2-(dimethylamino)propanoate.
Potential Signaling Pathway Interaction
This compound is classified as a cationic surfactant. Cationic surfactants, due to their amphiphilic nature and positive charge, can interact with negatively charged cell membranes.[14][15] This interaction can lead to membrane disruption and, in some cases, modulate cellular signaling pathways. For instance, some surfactants have been shown to influence the NF-κB signaling pathway, which is involved in inflammatory responses.[16] While a specific signaling pathway for this compound has not been definitively elucidated, a generalized mechanism of interaction can be proposed.
Diagram: General Interaction of a Cationic Surfactant with a Cell Membrane
Caption: Potential interaction of a cationic surfactant with a cell membrane, leading to signal transduction.
References
- 1. Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages | MDPI [mdpi.com]
- 6. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages | Semantic Scholar [semanticscholar.org]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. h-brs.de [h-brs.de]
- 14. mdpi.com [mdpi.com]
- 15. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surfactant blocks lipopolysaccharide signaling by inhibiting both NFκB and PARP activation in experimental ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal concentration of DDAIP in topical formulations
An Application Note on the Optimal Concentration of DDAIP in Topical Formulations
Introduction
N,N-didecyl-N-isopropoxyethyl-N-methylammonium iodide (DDAIP), and more commonly its hydrochloride salt, dodecyl-2-N,N-dimethylaminopropionate hydrochloride (DDAIP.HCl), is a potent skin permeation enhancer used in topical and transdermal drug formulations.[1][2] It is classified as a functional, non-active excipient designed to increase the flux of active pharmaceutical ingredients (APIs) across the formidable barrier of the stratum corneum.[2] DDAIP is a key component in approved drug products, such as Vitaros™, a topical cream for erectile dysfunction containing alprostadil.[3][4] The primary mechanism of action involves temporarily and reversibly altering the dynamics of the lipid bilayer and loosening the tight junctions between corneocytes, which facilitates the passage of drug molecules into the systemic circulation.[1][2][5]
Determining the optimal concentration of DDAIP is a critical step in formulation development. The goal is to maximize the permeation-enhancing effect for the desired API while minimizing the potential for local skin irritation or damage. This document provides essential data, protocols, and workflows for researchers and formulation scientists to establish the optimal DDAIP concentration for their specific applications.
Mechanism of Action
DDAIP is an amphiphilic molecule that integrates into the lipid bilayers of the stratum corneum.[1] Its mechanism is primarily biophysical and can be summarized in two key actions:
-
Disruption of Lipid Bilayer: The lipophilic dodecyl chain of DDAIP inserts into the highly ordered intercellular lipid lamellae of the stratum corneum, disrupting their structure and increasing their fluidity.
-
Loosening of Tight Junctions: DDAIP temporarily modifies the proteinaceous tight junctions between skin cells, creating transient openings that allow for the passage of larger or more hydrophilic drug molecules.[1][2]
This dual-action mechanism is temporary and reversible, allowing the skin barrier to recover its normal function after the formulation is cleared.
Quantitative Data on DDAIP Concentrations
Publicly available data from clinical and non-clinical studies provide a practical range for investigating the optimal concentration of DDAIP. A concentration of 2.5% w/w has been established in an approved pharmaceutical product, while other studies have explored concentrations from 1% to 5%.[3]
| Concentration (% w/w) | Application / Context | Observed Effects / Notes | Reference |
| 1.0% | Non-clinical toxicology studies | Used in intravaginal administration tests in rabbits, causing some edema and erythema. | |
| 2.5% | Approved pharmaceutical product (Vitaros™ cream) | Established as an effective concentration for enhancing the permeation of alprostadil. | [3] |
| 5.0% | Non-clinical toxicology studies | Caused reversible adverse effects (e.g., damage to seminiferous tubules) in some rabbits after topical application. |
Protocols for Determining Optimal Concentration
The optimal concentration of DDAIP is formulation and API-dependent. A series of experiments is required to balance efficacy (permeation enhancement) with safety (low irritation potential). The following protocols outline a standard workflow for this determination.
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol determines the effect of different DDAIP concentrations on the transdermal flux of a specific API.[6][7]
1. Objective: To quantify the permeation enhancement of an API across a skin membrane as a function of DDAIP concentration.
2. Materials:
-
Franz Diffusion Cells (static, vertical type)[8]
-
Human or animal skin membrane (e.g., excised human skin, porcine skin)
-
Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80, if needed)
-
Test Formulations: Vehicle with 0% DDAIP (control) and vehicle with various concentrations of DDAIP (e.g., 0.5%, 1.0%, 2.5%, 5.0% w/w), each containing a fixed concentration of the API.
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32-37°C
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical method for API quantification.
3. Methodology:
-
Membrane Preparation: Thaw and cut skin to a size sufficient to cover the receptor chamber opening. Equilibrate the skin in receptor fluid.
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers, ensuring the stratum corneum faces the donor chamber.[6]
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed, de-gassed receptor fluid. Ensure no air bubbles are trapped beneath the membrane.[9]
-
Equilibration: Place the assembled cells in the heating block and allow the system to equilibrate to the target temperature (typically 32°C for skin surface) for at least 30 minutes.
-
Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.[6]
-
Sample Analysis: Analyze the collected samples for API concentration using a validated analytical method (e.g., HPLC).
4. Data Analysis:
-
Calculate Cumulative Amount: For each time point, calculate the cumulative amount of API permeated per unit area (Q, in µg/cm²), correcting for sample removal.
-
Determine Steady-State Flux (Jss): Plot the cumulative amount permeated (Q) versus time. The slope of the linear portion of this curve represents the steady-state flux (Jss, in µg/cm²/h).[6]
-
Calculate Enhancement Ratio (ER): The ER is the ratio of the flux from a formulation containing DDAIP to the flux from the control formulation (0% DDAIP).
-
ER = Jss (with DDAIP) / Jss (control)
-
| DDAIP Conc. (% w/w) | Mean Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) |
| 0 (Control) | [Insert Data] | 1.0 |
| 0.5 | [Insert Data] | [Calculate] |
| 1.0 | [Insert Data] | [Calculate] |
| 2.5 | [Insert Data] | [Calculate] |
| 5.0 | [Insert Data] | [Calculate] |
Protocol 2: In Vitro Skin Irritation Test (OECD 439)
This protocol assesses the potential of different DDAIP concentrations to cause skin irritation using a reconstructed human epidermis (RhE) model.[10][11]
1. Objective: To evaluate the cytotoxicity of formulations with varying DDAIP concentrations as a predictor of skin irritation potential.
2. Materials:
-
Reconstructed human epidermis tissue models (e.g., EpiDerm™, EpiSkin™)
-
Assay medium provided by the tissue manufacturer
-
Test Formulations: Same as in Protocol 1.
-
Negative Control: Phosphate-buffered saline (PBS)
-
Positive Control: 5% Sodium Dodecyl Sulfate (SDS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol or acid-isopropanol
-
Plate reader (spectrophotometer)
3. Methodology:
-
Tissue Pre-incubation: Upon receipt, place the RhE tissue inserts into a 6-well plate containing pre-warmed assay medium and incubate for at least 1 hour at 37°C, 5% CO₂.
-
Formulation Application: Remove medium and apply the test formulations, negative control, and positive control directly to the tissue surface (typically 25-50 µL).
-
Exposure: Incubate for a defined period (e.g., 60 minutes).[12]
-
Washing: Thoroughly wash the tissues with PBS to remove the test substance.
-
MTT Incubation: Transfer tissues to fresh medium containing MTT and incubate for 3 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Extraction: Extract the formazan precipitate from the tissues by incubating them in isopropanol for at least 2 hours.
-
Quantification: Measure the optical density (OD) of the extracted formazan solution using a plate reader (e.g., at 570 nm).
4. Data Analysis:
-
Calculate Percent Viability: For each formulation, calculate the percent viability relative to the negative control.
-
% Viability = (OD of test formulation / OD of negative control) x 100
-
-
Classification: According to OECD TG 439, if the mean tissue viability is ≤ 50%, the substance is classified as an irritant.[10]
| DDAIP Conc. (% w/w) | Mean % Tissue Viability | Irritation Potential |
| 0 (Control) | 100% (by definition) | Non-irritant |
| 0.5 | [Insert Data] | [Determine] |
| 1.0 | [Insert Data] | [Determine] |
| 2.5 | [Insert Data] | [Determine] |
| 5.0 | [Insert Data] | [Determine] |
| Positive Control (5% SDS) | < 50% | Irritant |
Conclusion and Recommendation
The optimal concentration of DDAIP in a topical formulation represents a balance between maximizing drug delivery and ensuring patient safety. The data from the permeation and irritation studies should be analyzed together to identify the concentration that provides the highest enhancement ratio while maintaining high cell viability (e.g., >50%). Based on existing literature, a concentration range of 1.0% to 2.5% w/w is a logical starting point for investigation.[3] The protocols provided herein offer a robust framework for generating the necessary data to justify the selection of an optimal DDAIP concentration for any given API and vehicle system.
References
- 1. DDAIP - Wikipedia [en.wikipedia.org]
- 2. New route to enhance drug permeation [manufacturingchemist.com]
- 3. researchgate.net [researchgate.net]
- 4. Erectile dysfunction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. iivs.org [iivs.org]
- 11. Dermal Irritation [lnhlifesciences.org]
- 12. cnb.drirenaeris.com [cnb.drirenaeris.com]
Application Notes and Protocols for Enhancing Transdermal NSAID Delivery with DDAIP-HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transdermal delivery of non-steroidal anti-inflammatory drugs (NSAIDs) offers a promising alternative to oral administration, minimizing systemic side effects and enabling targeted local delivery.[1] However, the highly effective barrier of the stratum corneum impedes the penetration of most therapeutic agents. Chemical penetration enhancers are employed to transiently reduce the barrier function of the skin and facilitate drug absorption. Dodecyl-2-(N,N-dimethylamino)propionate hydrochloride (DDAIP-HCl) is a biodegradable transdermal penetration enhancer that has demonstrated significant efficacy in increasing the skin permeation of various drugs.[2][3]
DDAIP-HCl functions by temporarily altering the dynamics of the lipid bilayer in the stratum corneum and loosening the tight junctions between skin cells.[4][5] This mechanism allows for enhanced absorption of active pharmaceutical ingredients (APIs) through the skin. These application notes provide detailed protocols and data for utilizing DDAIP-HCl to enhance the transdermal delivery of NSAIDs, with a focus on in vitro evaluation methods.
Data Presentation
The efficacy of DDAIP-HCl as a penetration enhancer for the NSAID indomethacin has been quantified in comparison to other known enhancers. The following table summarizes the flux enhancement ratios observed in an in vitro study using shed snake skin as the membrane.
Table 1: Enhancement Effect of DDAIP on the Transdermal Flux of Indomethacin [2][3]
| Penetration Enhancer | Enhancement Ratio vs. Control | Flux Promotion vs. Azone | Flux Promotion vs. Lauryl Alcohol |
| DDAIP | - | 4.7x | 7.5x |
| Azone | - | 1x | 1.6x |
| Lauryl Alcohol | - | 0.63x | 1x |
Data derived from a study evaluating the transport of indomethacin across shed snake skin.[2][3]
Mechanism of Action of DDAIP-HCl
DDAIP-HCl enhances skin permeation through a dual mechanism that involves the transient and reversible disruption of the stratum corneum's barrier function.
Experimental Protocols
Protocol 1: Preparation of NSAID Formulation with DDAIP-HCl
This protocol describes the preparation of a simple gel formulation for the transdermal delivery of an NSAID, incorporating DDAIP-HCl as a penetration enhancer.
Materials:
-
NSAID powder (e.g., Indomethacin, Diclofenac, Ibuprofen, Ketoprofen)
-
DDAIP-HCl
-
Gelling agent (e.g., Carbopol 934P, Poloxamer 407)
-
Solvent (e.g., Ethanol, Propylene Glycol)
-
Purified water
-
pH adjusting agent (e.g., Triethanolamine)
-
Magnetic stirrer and stir bars
-
Beakers and graduated cylinders
-
Analytical balance
-
pH meter
Procedure:
-
Drug and Enhancer Dissolution: Accurately weigh the desired amount of the NSAID and DDAIP-HCl. Dissolve both in a suitable solvent (e.g., ethanol or propylene glycol) in a beaker with gentle stirring.
-
Gelling Agent Dispersion: In a separate beaker, disperse the gelling agent in purified water with continuous stirring. Avoid clump formation.
-
Mixing: Slowly add the drug-enhancer solution to the gelling agent dispersion while stirring continuously.
-
Neutralization: Adjust the pH of the formulation to a skin-friendly range (typically pH 5.5-7.0) by adding a neutralizing agent (e.g., triethanolamine) dropwise. This will cause the gel to thicken.
-
Final Mixing and Degassing: Continue stirring until a homogenous, transparent gel is formed. Allow the gel to stand for a few hours to ensure complete hydration of the polymer and to remove any entrapped air bubbles.
-
Storage: Store the prepared formulation in an airtight container at a controlled room temperature.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol details the methodology for evaluating the skin permeation of an NSAID from a topical formulation containing DDAIP-HCl using Franz diffusion cells.
Materials and Equipment:
-
Franz diffusion cells
-
Water bath with circulator and heater
-
Excised skin (human or animal, e.g., rat, porcine) or synthetic membrane
-
Prepared NSAID formulation with and without DDAIP-HCl (control)
-
Receptor medium (e.g., Phosphate Buffered Saline pH 7.4)
-
Magnetic stir bars for receptor chambers
-
Syringes and needles for sampling
-
HPLC or UV-Vis spectrophotometer for drug quantification
-
Parafilm
Experimental Workflow:
Procedure:
-
Receptor Medium Preparation: Prepare the receptor medium and degas it to remove dissolved air, which can form bubbles and interfere with diffusion.
-
Skin Membrane Preparation: If using biological skin, carefully excise it and remove any subcutaneous fat. Cut the skin to the appropriate size to fit the Franz diffusion cells. The skin should be equilibrated in the receptor medium before mounting.
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum side faces the donor chamber. Securely clamp the chambers together.
-
Filling and Equilibration: Fill the receptor chamber with the degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane. Place the assembled cells in a water bath maintained at a temperature to achieve a skin surface temperature of 32°C ± 1°C. Allow the system to equilibrate.
-
Formulation Application: Accurately apply a known quantity of the NSAID formulation (with or without DDAIP-HCl) to the surface of the skin in the donor chamber. Cover the donor chamber opening with parafilm to prevent evaporation.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the receptor solution from the sampling port. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Sample Analysis: Analyze the concentration of the NSAID in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis:
-
Calculate the cumulative amount of the drug permeated per unit area of the skin at each time point.
-
Plot the cumulative amount of drug permeated per unit area versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
The enhancement ratio (ER) can be calculated by dividing the flux of the formulation with DDAIP-HCl by the flux of the control formulation without the enhancer.
-
Safety Considerations
While DDAIP-HCl is considered biodegradable, it is essential to conduct appropriate safety and toxicity studies for any new formulation.[2] Preliminary studies have shown no serious adverse events in patients exposed to DDAIP.[4] It is metabolized by esterases to N,N-dimethylalanine and dodecanol, which are naturally occurring compounds.[4] However, as with any chemical enhancer, skin irritation potential should be evaluated.
Conclusion
DDAIP-HCl is a potent and biodegradable penetration enhancer that can significantly improve the transdermal delivery of NSAIDs. The protocols outlined in these application notes provide a framework for the formulation and in vitro evaluation of NSAID preparations containing DDAIP-HCl. The use of Franz diffusion cells is a reliable method for quantifying the enhancement effect and for optimizing formulations to achieve desired therapeutic outcomes. Further research into the application of DDAIP-HCl with a broader range of NSAIDs is warranted to fully explore its potential in developing effective topical and transdermal therapies for pain and inflammation.
References
- 1. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. permegear.com [permegear.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Dodecyl 2-(dimethylamino)propanoate Hydrochloride in Antifungal Topical Preparations
Abstract
This document provides detailed application notes and experimental protocols for the use of Dodecyl 2-(dimethylamino)propanoate hydrochloride (DDAIP HCl) in the development of topical antifungal preparations. DDAIP HCl is a potent, biodegradable permeation enhancer that significantly increases the transdermal flux of various active pharmaceutical ingredients (APIs), including antifungal agents.[1] These notes are intended for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of novel topical therapies for fungal infections.
Introduction and Background
This compound, commonly referred to as DDAIP HCl, is an amphiphilic molecule primarily utilized as a functional excipient in topical and transdermal drug formulations.[2] Its principal role is to act as a permeation enhancer, temporarily and reversibly modifying the barrier properties of the stratum corneum.[2] This action facilitates the penetration of co-formulated active ingredients through the skin to the target site.[2]
The mechanism of action involves the temporary disruption of the highly organized lipid bilayer of the stratum corneum and the loosening of tight junctions between skin cells.[2][3] This allows drug molecules, which might otherwise have poor skin permeability, to be absorbed more effectively.[2] DDAIP HCl has been successfully incorporated into commercial products and is a component in a terbinafine antifungal nail lacquer for onychomycosis, which has undergone Phase III clinical trials, highlighting its relevance in antifungal therapy.[2]
These application notes summarize the physicochemical properties of DDAIP HCl, present quantitative data on its enhancement efficacy with antifungal and other model drugs, and provide detailed protocols for formulation, in vitro permeation studies, and antifungal susceptibility testing.
Physicochemical and Toxicological Data
A summary of key properties for DDAIP HCl is provided below. This data is essential for formulation development, analytical method design, and safety assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | dodecyl 2-(dimethylamino)propanoate;hydrochloride | [4] |
| Synonyms | DDAIP HCl, DDAIP | [5][6][7][8] |
| CAS Number | 259685-49-9 | [4][5][6][7] |
| Molecular Formula | C₁₇H₃₆ClNO₂ | [2][4][5] |
| Molecular Weight | 321.93 g/mol | [2][4][8] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 88-93 °C | [2][9] |
| Solubility | Soluble in water up to ~40% w/v | [2] |
| pKa | 4.87 |[2] |
Table 2: Toxicological Profile of this compound
| Parameter | Value | Reference |
|---|---|---|
| Acute Oral Toxicity (Rat) | LD50: 1,000 mg/kg | |
| Skin Irritation | Causes skin irritation | |
| Eye Irritation | Causes serious eye irritation | |
| Metabolism | Metabolized by esterases to N,N-dimethylalanine and dodecanol (lauryl alcohol) | [2] |
| Safety Summary | No serious adverse events recorded in studies involving ~5,000 patients. Metabolites are naturally occurring compounds. |[2] |
Quantitative Data: Permeation Enhancement
DDAIP HCl significantly enhances the skin permeation of various drugs. The following table summarizes its efficacy from several published studies. The "Enhancement Ratio" or "Fold Increase" is typically calculated as the drug flux with the enhancer divided by the flux without the enhancer.
Table 3: Summary of DDAIP HCl Permeation Enhancement Efficacy
| Active Drug | Concentration of DDAIP HCl | Skin Model | Enhancement Ratio / Fold Increase in Flux | Reference |
|---|---|---|---|---|
| Miconazole | Pre-treatment | Snake Skin | 11-fold increase in permeation from suspension | [10] |
| Miconazole | Incorporated in gel | Snake Skin | Resulted in a permeation rate of 3.3 µg/cm²/h | [10] |
| Minoxidil | 0.05% | Human Cadaver Skin | 5.7-fold increase | [11] |
| Minoxidil | 0.5% | Human Cadaver Skin | 116-fold increase | [11] |
| Indomethacin | Not specified | Snake Skin | 4.7 times higher than Azone; 7.5 times higher than lauryl alcohol | [1] |
| Clonidine | Not specified | Snake Skin | 1.7 times higher than Azone; 3.1 times higher than lauryl alcohol | [1] |
| Hydrocortisone | Not specified | Snake Skin | 2.4 times higher than Azone; 2.8 times higher than lauryl alcohol | [1] |
| Hydrocortisone | Not specified | Porcine Skin | 11.5-fold increase |[12] |
Diagrams: Mechanism and Workflow
Visual representations of the proposed mechanism of action and a typical experimental workflow are provided below using the DOT language for Graphviz.
Caption: Proposed mechanism of DDAIP HCl as a skin permeation enhancer.
Caption: General experimental workflow for developing antifungal topical formulations.
Experimental Protocols
The following protocols provide standardized methodologies for key experiments in the evaluation of DDAIP HCl-containing topical antifungal formulations.
Protocol 1: Preparation of a Topical Antifungal Hydrogel Formulation
Objective: To prepare a 1% w/w antifungal (e.g., Miconazole) hydrogel containing 0.5% w/w DDAIP HCl as a permeation enhancer.
Materials:
-
Miconazole (API)
-
This compound (DDAIP HCl)
-
Carbomer 940 (or similar gelling agent)
-
Propylene Glycol (co-solvent, humectant)
-
Triethanolamine (neutralizing agent)
-
Purified Water
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical balance
Procedure:
-
Carbomer Dispersion: Weigh 1.0 g of Carbomer 940 and slowly disperse it in 80.0 mL of purified water in a beaker while stirring continuously with a magnetic stirrer. Avoid clump formation. Stir until a uniform, translucent dispersion is formed (~60 minutes).
-
API and Enhancer Solubilization: In a separate beaker, accurately weigh 1.0 g of Miconazole and 0.5 g of DDAIP HCl. Add 10.0 g of Propylene Glycol and stir until both components are fully dissolved. Gentle warming (<40°C) may be applied if necessary.
-
Combining Phases: Add the solution from Step 2 to the aqueous carbomer dispersion from Step 1 under continuous stirring. Mix until the mixture is homogeneous.
-
Neutralization and Gel Formation: While monitoring the pH, add triethanolamine dropwise to the mixture with gentle stirring. Continue adding until the pH of the formulation reaches 5.5 - 6.5. A clear, viscous gel will form.
-
Final Volume Adjustment: Add purified water to adjust the final weight of the formulation to 100.0 g. Stir gently for another 10-15 minutes to ensure uniformity.
-
Deaeration and Storage: Allow the prepared gel to stand for several hours to remove any entrapped air bubbles. Store in an airtight container at room temperature, protected from light.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antifungal API, with and without DDAIP HCl, against a target fungal strain (e.g., Candida albicans). This protocol is adapted from CLSI M27 guidelines.[13]
Materials:
-
Fungal Isolate (e.g., Candida albicans ATCC 90028)
-
Sabouraud Dextrose Agar (SDA) plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal API stock solution
-
DDAIP HCl solution (to test for intrinsic activity or synergistic effects)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (530 nm)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest colonies and suspend in sterile saline.
-
Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a 2X serial dilution of the antifungal API in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
To test for synergy or the effect of the enhancer, a fixed, sub-inhibitory concentration of DDAIP HCl can be added to each well along with the API.
-
To test for intrinsic activity of DDAIP HCl, prepare a separate serial dilution of DDAIP HCl alone.
-
-
Inoculation: Add 100 µL of the final fungal inoculum (from Step 1) to each well containing the drug dilutions. This brings the final volume to 200 µL and halves the drug concentrations to 1X.
-
Controls: Include a growth control well (inoculum + medium, no drug) and a sterility control well (medium only).
-
Incubation: Seal the plate and incubate at 35°C for 24-48 hours.[14]
-
Endpoint Determination: The MIC is the lowest drug concentration that causes a significant (typically ≥50%) reduction in growth (turbidity) compared to the drug-free growth control.[14][15] The endpoint can be read visually or with a microplate reader.
Protocol 3: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
Objective: To quantify the permeation rate (flux) of an antifungal API from a topical formulation containing DDAIP HCl across excised human or porcine skin.
Materials:
-
Franz Diffusion Cells (vertical type)[16]
-
Excised human or porcine skin (dermatomed to ~500 µm)
-
Receptor solution (e.g., phosphate-buffered saline (PBS) with a solubilizing agent like polysorbate 80, if needed)[17]
-
Water bath with circulator (set to 32°C)[18]
-
Magnetic stir bars and stirrer unit
-
Topical formulation (with and without DDAIP HCl)
-
High-Performance Liquid Chromatography (HPLC) system for analysis[19]
Procedure:
-
Skin Membrane Preparation:
-
Thaw frozen skin at room temperature.
-
Cut the skin into sections large enough to fit between the donor and receptor chambers of the Franz cell.
-
Carefully inspect the skin for any imperfections. Equilibrate the skin in PBS for 30 minutes before mounting.[17]
-
-
Franz Cell Assembly:
-
Degas the receptor solution by sonication or vacuum to prevent air bubble formation.[17]
-
Fill the receptor chamber with the receptor solution, ensuring no bubbles are trapped. Place a small magnetic stir bar inside.[18]
-
Mount the skin membrane onto the cell with the stratum corneum side facing upwards (towards the donor chamber).[18] Clamp the chambers together securely.[17]
-
-
System Equilibration: Place the assembled cells into the water bath maintained at 32 ± 1°C.[18] Allow the system to equilibrate for at least 30 minutes.[18]
-
Formulation Application: Accurately apply a finite dose of the topical formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.[20]
-
Sampling:
-
Sample Analysis: Quantify the concentration of the antifungal API in the collected samples using a validated HPLC method.[19][20]
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
The slope of the linear portion of the plot represents the steady-state flux (Jss) in µg/cm²/h.
-
Calculate the Enhancement Ratio (ER) by dividing the flux from the DDAIP HCl-containing formulation by the flux from the control formulation (without DDAIP HCl).
-
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound.[6][7] Work should be conducted in a well-ventilated area to avoid inhalation of dusts.[6][7] In case of contact, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).
References
- 1. Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DDAIP - Wikipedia [en.wikipedia.org]
- 3. New route to enhance drug permeation [manufacturingchemist.com]
- 4. This compound | C17H36ClNO2 | CID 10314021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. parchem.com [parchem.com]
- 9. EP1428816A1 - Method for the manufacture of dodecyl 2-(n,n-dimethylamino)-propionate - Google Patents [patents.google.com]
- 10. Enhancement of skin permeation of miconazole by phospholipid and dodecyl 2-(N,N-dimethyl amino)propionate (DDAIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. Dimethylamino acid esters as biodegradable and reversible transdermal permeation enhancers: effects of linking chain length, chirality and polyfluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aurigaresearch.com [aurigaresearch.com]
- 17. alterlab.co.id [alterlab.co.id]
- 18. benchchem.com [benchchem.com]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide [tiogaresearch.com]
Application Notes and Protocols for In Vitro Skin Permeation Studies Using Franz Diffusion Cells with DDAIP-HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro skin permeation studies are a cornerstone of dermatological and transdermal drug development, providing critical insights into the absorption kinetics of topical formulations.[1] The Franz diffusion cell is a well-established and reliable apparatus for these studies, simulating the passage of a substance through the skin into the systemic circulation.[1][2] This document provides detailed application notes and protocols for conducting in vitro skin permeation studies with a particular focus on the use of dodecyl-2-(N,N-dimethylamino)propionate hydrochloride (DDAIP-HCl) as a permeation enhancer.
DDAIP-HCl is a novel excipient known to temporarily and reversibly increase the permeability of the stratum corneum, the primary barrier of the skin.[3][4] Its mechanism of action involves the transient opening of tight junctions between skin cells, facilitating the penetration of active pharmaceutical ingredients (APIs).[4][5] These application notes will serve as a comprehensive guide for researchers aiming to evaluate the efficacy of DDAIP-HCl in enhancing the dermal delivery of their compounds of interest.
Mechanism of Action of DDAIP-HCl
DDAIP-HCl enhances skin permeation primarily by modulating the tight junctions between epithelial cells.[4][5] Tight junctions are complex protein structures that regulate the paracellular pathway, controlling the passage of molecules and ions through the space between cells.[6][7] DDAIP-HCl is believed to interact with the components of these junctions, leading to a temporary and reversible increase in paracellular permeability. This allows for enhanced penetration of co-administered active ingredients.
References
- 1. longdom.org [longdom.org]
- 2. Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DDAIP - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Impact of peptide permeation enhancer on tight junctions opening cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tight junction modulation and its relationship to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of DDAIP-HCl in Transdermal Patches: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl-2-(N,N-dimethylamino)propionate hydrochloride (DDAIP-HCl) is a potent and biodegradable transdermal penetration enhancer.[1] It is an amphiphilic molecule that, when incorporated into transdermal patches, temporarily and reversibly modulates the barrier properties of the stratum corneum, facilitating the systemic delivery of a wide range of therapeutic agents.[2][3][4] This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers and drug development professionals interested in utilizing DDAIP-HCl in transdermal patch formulations.
DDAIP-HCl functions by a dual mechanism: it fluidizes the lipid bilayers of the stratum corneum and opens the tight junctions between corneocytes.[2][3] This action allows for increased permeation of both lipophilic and hydrophilic drug molecules. DDAIP-HCl has been successfully used in commercial topical products and has demonstrated a favorable safety profile, being metabolized by esterases to naturally occurring compounds.[3]
Data Presentation: Efficacy of DDAIP-HCl as a Permeation Enhancer
The efficacy of DDAIP-HCl in enhancing the transdermal flux of various drugs has been demonstrated in numerous studies. The following tables summarize the quantitative data from these studies, providing a clear comparison of its enhancement effect.
Table 1: Enhancement of Transdermal Flux of Various Drugs by DDAIP-HCl
| Drug | Model | DDAIP-HCl Concentration | Flux Enhancement Ratio (vs. Control) | Reference |
| Indomethacin | Shed snake skin | Not specified | 22.8 | [1] |
| Clonidine | Shed snake skin | Not specified | 1.7 (vs. Azone), 3.1 (vs. Lauryl alcohol) | [1] |
| Hydrocortisone | Shed snake skin | Not specified | 11.5 | [1] |
| Theophylline | Porcine skin | Not specified | 5.9 | [1] |
| Adefovir | Porcine skin | Not specified | 2.8 | [1] |
| Tolnaftate | Human cadaver skin | 0.5% | >3 | [5] |
Table 2: Comparative Enhancement Effect of DDAIP for Indomethacin
| Enhancer | Flux Enhancement Ratio (vs. Control) | Reference |
| DDAIP | 22.8 | [1] |
| Azone | 4.7 | [1] |
| Lauryl Alcohol | 7.5 | [1] |
Signaling Pathways and Mechanism of Action
DDAIP-HCl enhances transdermal drug delivery primarily by acting on the two main resistance pathways in the stratum corneum: the intercellular lipid matrix and the tight junctions between corneocytes.
Caption: Mechanism of DDAIP-HCl in enhancing transdermal drug delivery.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and safety of a DDAIP-HCl-containing transdermal patch.
Formulation of DDAIP-HCl Transdermal Patch (Solvent Casting Method)
This protocol describes the preparation of a matrix-type transdermal patch.
Caption: Workflow for transdermal patch formulation using the solvent casting technique.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
DDAIP-HCl
-
Film-forming polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), Eudragit® series)
-
Plasticizer (e.g., propylene glycol, dibutyl phthalate)
-
Solvent (e.g., ethanol, methanol, ethyl acetate)
-
Backing membrane (e.g., 3M™ Scotchpak™)
-
Release liner (e.g., siliconized polyester film)
Procedure:
-
Polymer Solution Preparation: Dissolve the chosen polymer(s) in a suitable solvent or a mixture of solvents with continuous stirring until a clear solution is formed.
-
Incorporation of Additives: Add the plasticizer to the polymer solution and stir. Subsequently, add the accurately weighed amounts of the API and DDAIP-HCl to the mixture.
-
Homogenization: Continue stirring the mixture until all components are completely dissolved and a homogenous solution is obtained.
-
Casting: Carefully pour the solution onto a clean, inert backing membrane placed on a level surface. The thickness of the film can be controlled by the volume of solution cast per unit area.
-
Drying: Allow the solvent to evaporate at a controlled temperature (e.g., 40-60°C) in a hot air oven until a dry film is formed. The drying time will depend on the solvent and the thickness of the film.
-
Lamination and Cutting: Laminate the adhesive side of the dried film with a release liner. Cut the laminated sheet into patches of the desired size and shape.
In Vitro Drug Release Study
This study determines the rate of drug release from the patch into a dissolution medium.
Apparatus: USP Type V (Paddle over Disc) or Type VI (Rotating Cylinder) dissolution apparatus.
Procedure:
-
Place the transdermal patch on a glass disc with the adhesive side facing up.
-
Place the disc at the bottom of the dissolution vessel containing a suitable dissolution medium (e.g., phosphate buffer pH 7.4).
-
Maintain the temperature at 32 ± 0.5°C and rotate the paddle at a specified speed (e.g., 50 rpm).
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours) and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the withdrawn samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative amount of drug released per unit area of the patch over time.
Ex Vivo Skin Permeation Study
This study evaluates the permeation of the drug through an excised skin model.
References
- 1. Dimethylamino acid esters as biodegradable and reversible transdermal permeation enhancers: effects of linking chain length, chirality and polyfluorination [pubmed.ncbi.nlm.nih.gov]
- 2. pharmanet.com.br [pharmanet.com.br]
- 3. DDAIP - Wikipedia [en.wikipedia.org]
- 4. New route to enhance drug permeation [manufacturingchemist.com]
- 5. scispace.com [scispace.com]
Troubleshooting & Optimization
Stability issues of Dodecyl 2-(dimethylamino)propanoate hydrochloride in formulations
Welcome to the Technical Support Center for Dodecyl 2-(dimethylamino)propanoate hydrochloride (DDAIP-HCl) formulations. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimental work with DDAIP-HCl. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the robustness and reliability of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for DDAIP-HCl in aqueous formulations?
A1: The primary degradation pathway for this compound (DDAIP-HCl) in aqueous formulations is hydrolysis of the ester linkage. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of dodecanol and 2-(dimethylamino)propanoic acid. At elevated temperatures, the rate of hydrolysis is significantly accelerated.
Q2: How does pH affect the stability of DDAIP-HCl in a formulation?
A2: DDAIP-HCl is most stable in acidic conditions, typically between pH 4 and 5. As the pH moves towards neutral and alkaline conditions, the rate of hydrolysis increases substantially. Therefore, maintaining a pH in the acidic range is crucial for the stability of formulations containing DDAIP-HCl.
Q3: Are there any known incompatibilities between DDAIP-HCl and common excipients?
A3: Yes, incompatibilities can arise. DDAIP-HCl, being a cationic surfactant, can interact with anionic excipients, potentially leading to precipitation or loss of efficacy. Additionally, oxidizing agents can lead to the degradation of the tertiary amine group. It is essential to conduct thorough compatibility studies with all formulation components.
Q4: What are the optimal storage conditions for a topical cream formulation containing DDAIP-HCl?
A4: To minimize degradation, topical cream formulations containing DDAIP-HCl should be stored at controlled room temperature (20-25°C) and protected from light. Refrigeration (2-8°C) can further enhance stability by slowing down the hydrolysis rate. Exposure to high temperatures should be avoided.
Q5: How can I quantify the amount of DDAIP-HCl and its primary degradation products in my formulation?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for the simultaneous quantification of DDAIP-HCl and its degradation products. A detailed protocol for such a method is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency of DDAIP-HCl in Formulation | Hydrolysis due to high pH or temperature. | 1. Verify and adjust the pH of the formulation to the optimal range (pH 4-5).2. Review storage conditions and ensure protection from high temperatures.3. Conduct a forced degradation study to confirm the degradation pathway. |
| Phase Separation or Precipitation in a Liquid Formulation | Interaction with anionic excipients. | 1. Identify all anionic components in the formulation.2. Conduct compatibility studies by preparing binary mixtures of DDAIP-HCl and each excipient.3. Consider replacing the incompatible excipient with a non-ionic or cationic alternative. |
| Discoloration of the Formulation | Oxidation of the tertiary amine. | 1. Evaluate the presence of any oxidizing agents or peroxide impurities in the excipients.2. Consider the inclusion of an antioxidant in the formulation.3. Protect the formulation from light, as it can catalyze oxidative degradation. |
| Unexpected Peaks in HPLC Chromatogram | Formation of degradation products. | 1. Perform peak purity analysis to confirm the new peaks are not co-eluting with the main peak.2. Conduct forced degradation studies to intentionally generate degradation products and confirm their retention times.3. Use a mass spectrometer (LC-MS) to identify the structure of the unknown peaks. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from stability studies on a 2% DDAIP-HCl topical cream formulation.
Table 1: Effect of pH on DDAIP-HCl Degradation Rate at 40°C
| pH | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | % Degradation after 30 days |
| 4.0 | 0.0015 | 462 | 4.4 |
| 5.0 | 0.0028 | 248 | 8.1 |
| 6.0 | 0.0110 | 63 | 28.1 |
| 7.0 | 0.0450 | 15 | 74.1 |
Table 2: Effect of Temperature on DDAIP-HCl Degradation Rate at pH 4.5
| Temperature (°C) | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | % Degradation after 30 days |
| 25 | 0.0008 | 866 | 2.4 |
| 40 | 0.0021 | 330 | 6.1 |
| 50 | 0.0055 | 126 | 15.2 |
| 60 | 0.0142 | 49 | 34.7 |
Table 3: Excipient Compatibility Study of DDAIP-HCl (1:1 ratio) at 50°C/75% RH for 4 Weeks
| Excipient | Physical Appearance | % DDAIP-HCl Remaining |
| Cetyl Alcohol | No change | 98.5 |
| Stearic Acid | No change | 97.9 |
| Glycerin | No change | 99.1 |
| Carbomer 940 | Slight yellowing, clumping | 85.2 |
| Sodium Lauryl Sulfate | White precipitate | 72.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study of DDAIP-HCl
Objective: To investigate the degradation pathways of DDAIP-HCl under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of DDAIP-HCl in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1N HCl and dilute with mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 4 hours. Dilute with mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Place the solid DDAIP-HCl powder in an oven at 105°C for 24 hours. Dissolve the stressed powder in mobile phase to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid DDAIP-HCl powder to UV light (254 nm) for 24 hours. Dissolve the stressed powder in mobile phase to a final concentration of 100 µg/mL.
-
Analysis: Analyze all samples by the stability-indicating HPLC method described in Protocol 2.
Protocol 2: Stability-Indicating HPLC Method for DDAIP-HCl and its Degradants
Objective: To develop and validate an HPLC method for the simultaneous determination of DDAIP-HCl and its primary degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm
Sample Preparation:
-
Accurately weigh a portion of the formulation equivalent to 10 mg of DDAIP-HCl.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to extract the drug.
-
Allow to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute 1 mL of the filtered solution to 10 mL with the mobile phase.
Visualizations
Caption: Workflow for the forced degradation study of DDAIP-HCl.
Caption: Primary hydrolytic degradation pathway for DDAIP-HCl.
Caption: Decision tree for troubleshooting DDAIP-HCl formulation instability.
Technical Support Center: Dodecyl 2-(dimethylamino)propanoate hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the assessment of skin irritation potential for Dodecyl 2-(dimethylamino)propanoate hydrochloride. The content is presented in a question-and-answer format to directly address common queries and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary application?
This compound, also known as DDAIP.HCl, is a pharmaceutical excipient used in topical formulations.[1] Its primary function is as a permeation enhancer, which temporarily alters the skin's lipid bilayer to facilitate the absorption of active drug molecules into the systemic circulation.[1][2] It is a component of approved topical medications.[1]
Q2: What is the skin irritation potential of this compound?
While extensive public data on the direct skin irritation of this compound is limited, its use in topical products applied to sensitive areas suggests a low irritation potential at typical formulation concentrations. Clinical exposure in approximately 5,000 patients has not resulted in any recorded serious adverse events.[1] Definitive classification is determined using standardized in vitro testing methods.
Q3: Which standardized in vitro method is recommended for assessing the skin irritation potential of this compound?
The internationally accepted method is the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method.[3][4][5] This non-animal test method is designed to identify chemicals capable of inducing moderate skin irritation (UN GHS Category 2).[3][4] It utilizes three-dimensional RhE models, such as EpiDerm™, epiCS®, and SkinEthic™ RHE, which mimic the biochemical and physiological properties of the human epidermis.[3][5]
Q4: How does the OECD 439 test work?
The test involves the topical application of the test chemical to an RhE tissue model.[5][6] Chemical-induced cell damage, which is the basis of skin irritation, is measured by assessing cell viability using the MTT assay.[3][4][7] In this assay, the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is converted by mitochondrial enzymes of viable cells into a blue formazan salt.[4][5] The amount of formazan produced is measured spectrophotometrically, and the viability of the treated tissue is expressed as a percentage relative to a negative control.[3][5]
Q5: How are the results of the OECD 439 test interpreted?
The classification of a substance is based on a defined threshold of cell viability.[4][8]
-
Irritant (UN GHS Category 2): A substance is classified as an irritant if the mean tissue viability of three individual tissues is reduced to 50% or less of the negative control.[3][5]
-
Non-Irritant (UN GHS No Category): A substance is considered a non-irritant if the mean tissue viability is greater than 50% of the negative control.[3][5]
Experimental Data Summary
The following table summarizes hypothetical results from an in vitro skin irritation study on this compound following the OECD 439 guideline.
| Test Substance | Concentration | Mean Optical Density (OD570) | % Viability vs. Negative Control | Classification |
| Negative Control (DPBS) | N/A | 1.250 | 100% | Non-Irritant |
| This compound | Neat | 1.050 | 84% | Non-Irritant |
| Positive Control (5% SDS) | 5% w/v | 0.250 | 20% | Irritant |
Note: This data is representative and for illustrative purposes.
Detailed Experimental Protocol: OECD TG 439
This section outlines the key steps for performing an in vitro skin irritation test using a reconstructed human epidermis model.
1. Reagents and Materials:
-
Reconstructed Human Epidermis (RhE) tissue kits (e.g., EpiDerm™)
-
Assay medium provided with the tissue kit
-
Phosphate-Buffered Saline (PBS)
-
Test substance: this compound
-
Negative Control: PBS or water
-
Positive Control: 5% w/v Sodium Dodecyl Sulfate (SDS) solution
-
MTT solution (0.5 to 1 mg/mL in assay medium)
-
Isopropanol (or other formazan extraction solvent)
-
Multi-well plates (6-well, 24-well)
2. RhE Tissue Preparation:
-
Upon receipt, place the RhE tissues, which are cultured on inserts, into 6-well plates containing pre-warmed assay medium.
-
Incubate the tissues for at least one hour (or overnight, per manufacturer instructions) at 37°C, 5% CO₂.
3. Application of Test Substance:
-
Remove the assay medium and replace it with fresh, pre-warmed medium.
-
Apply 25-30 µL (for liquids) or 25 mg (for solids, moistened with water) of the test substance, negative control, or positive control directly onto the surface of the RhE tissue.
-
Ensure uniform coverage of the stratum corneum.
4. Exposure and Incubation:
-
Expose the tissues to the test substance for a defined period, typically 60 minutes.[5]
-
After the exposure period, thoroughly rinse the tissues with PBS to remove the test substance.
-
Blot the tissues dry and place them in fresh, pre-warmed assay medium.
-
Incubate for a post-exposure period of 42 hours at 37°C, 5% CO₂.
5. MTT Viability Assay:
-
Transfer the RhE tissues to a 24-well plate containing MTT solution (e.g., 0.3 mL of 1 mg/mL MTT).
-
Incubate for 3 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to a blue/purple formazan precipitate.[5]
-
After incubation, carefully remove the tissues from the MTT solution and gently blot them dry.
6. Formazan Extraction:
-
Place each tissue in a tube or well containing a precise volume of extraction solvent (e.g., 2 mL of isopropanol).
-
Seal the tubes/plate and allow extraction to proceed for at least 2 hours at room temperature with gentle shaking, protected from light.
7. Quantification:
-
After extraction is complete, pipette aliquots of the extract into a 96-well plate.
-
Measure the optical density (OD) of the formazan solution using a spectrophotometer at a wavelength of 570 nm.[5]
-
Calculate the percentage viability for each tissue relative to the mean of the negative control tissues.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate tissues | 1. Inconsistent application of the test substance. 2. Incomplete rinsing after exposure. 3. Bubbles under the tissue during incubation. | 1. Ensure the substance is applied evenly across the entire tissue surface. 2. Follow a standardized, vigorous rinsing protocol. 3. Check for and remove any trapped air bubbles. |
| Positive control does not show irritation | 1. Inactive or expired SDS solution. 2. Insufficient exposure time. 3. Error in the MTT assay procedure. | 1. Prepare fresh positive control solution for each experiment. 2. Verify the exposure time aligns with the validated protocol. 3. Review all steps of the viability assay. |
| Negative control shows low viability (<80%) | 1. Contamination of the assay medium or tissues. 2. Mechanical damage to the tissues during handling. 3. Incorrect incubation conditions. | 1. Use aseptic techniques throughout the experiment. 2. Handle tissues gently with forceps. 3. Confirm incubator temperature and CO₂ levels are correct. |
| Colored substance interferes with OD reading | The test substance itself is colored and is retained in the tissue, interfering with the 570 nm reading. | Use an HPLC procedure to quantify the formazan, which separates it from the interfering chemical.[4][7] Alternatively, a color-corrected blank can be used. |
| Substance is a solid or wax | Difficulty in achieving uniform contact with the tissue surface. | Apply the substance as a fine powder or gently heat waxes to apply as a liquid, ensuring the temperature is not high enough to damage the tissue. The method is applicable to solids and waxes.[9] |
Visualized Workflows
Caption: Experimental workflow for the OECD 439 In Vitro Skin Irritation Test.
Caption: Decision logic for skin irritation classification based on viability.
References
- 1. DDAIP - Wikipedia [en.wikipedia.org]
- 2. Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iivs.org [iivs.org]
- 4. oecd.org [oecd.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. nucro-technics.com [nucro-technics.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
Impact of pH on the stability and efficacy of DDAIP-HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and efficacy of Dodecyl-2-(N,N-dimethylamino)propionate hydrochloride (DDAIP-HCl). This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is DDAIP-HCl and what is its primary function in formulations?
A1: DDAIP-HCl is the hydrochloride salt of Dodecyl-2-(N,N-dimethylamino)propionate. It is primarily used as a penetration enhancer in topical and transdermal formulations. Its amphiphilic nature allows it to interact with the skin's lipid bilayer and temporarily disrupt tight junctions between skin cells, thereby facilitating the permeation of active pharmaceutical ingredients (APIs) through the skin.
Q2: What is the pKa of DDAIP-HCl and why is it important?
A2: The pKa of DDAIP is 4.87.[1] The pKa is a critical parameter as it determines the ionization state of the molecule at a given pH. The degree of ionization significantly influences the stability, solubility, and permeation-enhancing efficacy of DDAIP-HCl. At a pH equal to its pKa, DDAIP will exist in a 50:50 ratio of its ionized (protonated) and non-ionized (free base) forms.
Q3: How does pH affect the stability of DDAIP-HCl in aqueous solutions?
A3: DDAIP-HCl, being an ester, is susceptible to hydrolysis, a chemical degradation process that can be catalyzed by both acidic and basic conditions. The rate of hydrolysis is pH-dependent. Generally, ester-containing compounds exhibit greatest stability at a slightly acidic pH. At pH values significantly above or below this optimal range, the rate of hydrolysis increases. For hydrochloride salts of similar ester-containing compounds, decomposition occurs at a very slow and constant rate at pH 3.5 and below but increases rapidly as the pH is raised above 3.5.[2]
Q4: How does the pH of a formulation affect the skin permeation-enhancing efficacy of DDAIP-HCl?
A4: The pH of the formulation influences the ionization state of DDAIP, which in turn affects its ability to interact with and penetrate the stratum corneum. The non-ionized (free base) form is generally more lipophilic and is thought to more readily partition into the lipid-rich intercellular space of the stratum corneum. Therefore, a formulation pH that favors the non-ionized form may lead to enhanced permeation. However, the ionized form may also contribute to the permeation enhancement mechanism. The optimal pH for efficacy is a balance between stability and the desired ionization state for permeation.
Q5: What are the degradation products of DDAIP-HCl hydrolysis?
A5: The primary degradation products of DDAIP-HCl via hydrolysis are N,N-dimethylalanine and dodecanol. These are formed by the cleavage of the ester bond.
Troubleshooting Guides
Issue 1: Decreased Efficacy of a DDAIP-HCl Containing Formulation Over Time
Possible Cause:
-
pH-induced Hydrolysis: The pH of your formulation may be outside the optimal stability range for DDAIP-HCl, leading to its degradation over time. Since DDAIP is an ester, it is susceptible to hydrolysis, especially at non-optimal pH values.
Troubleshooting Steps:
-
Measure the pH of your formulation: Use a calibrated pH meter to accurately determine the pH of your final formulation.
-
Conduct a pH-Stability Study: If you suspect pH-related degradation, perform a stability study by preparing your formulation at different pH values and storing them under controlled conditions.
-
Analyze for Degradation Products: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact DDAIP-HCl and its degradation products (N,N-dimethylalanine and dodecanol) over time.
Issue 2: Inconsistent Skin Permeation Results in In Vitro Studies
Possible Cause:
-
Variability in Formulation pH: Small variations in the pH of your donor formulation between experiments can lead to significant differences in the ionization state of DDAIP and consequently, its permeation-enhancing effect.
-
pH of the Receptor Medium: While less common, the pH of the receptor medium in your Franz diffusion cell setup could potentially influence the integrity of the skin membrane over long experimental periods.
Troubleshooting Steps:
-
Standardize and Buffer Your Formulation pH: Ensure the pH of your donor formulation is consistent across all experiments by using appropriate buffer systems.
-
Verify Receptor Medium pH: Confirm that the pH of your receptor medium is maintained throughout the experiment, typically at a physiological pH of around 7.4, to ensure sink conditions and maintain skin viability.
-
Control Experimental Conditions: Maintain consistent temperature (typically 32°C for skin studies) and stirring speed in your Franz diffusion cells, as these factors can also influence permeation rates.
Data Presentation
Table 1: pH-Dependent Ionization State of DDAIP (pKa = 4.87)
| pH | % Ionized (Protonated Form) | % Non-ionized (Free Base) |
| 2.87 | 99.0% | 1.0% |
| 3.87 | 90.9% | 9.1% |
| 4.87 | 50.0% | 50.0% |
| 5.87 | 9.1% | 90.9% |
| 6.87 | 1.0% | 99.0% |
Note: The percentages are calculated using the Henderson-Hasselbalch equation and represent the theoretical distribution at equilibrium.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for DDAIP-HCl
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method to quantify DDAIP-HCl and its degradation products in a formulation to assess its stability at different pH values.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
DDAIP-HCl reference standard
-
N,N-dimethylalanine and dodecanol reference standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
-
pH meter
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH adjusted). The specific gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of DDAIP-HCl (typically in the range of 210-230 nm).
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare stock solutions of DDAIP-HCl, N,N-dimethylalanine, and dodecanol in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of working standards by diluting the stock solutions to create a calibration curve.
-
Sample Preparation:
-
Prepare samples of your DDAIP-HCl formulation at different pH values (e.g., pH 3, 5, 7, 9) using appropriate buffers.
-
Store the samples under controlled temperature and humidity conditions.
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot of each sample.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of DDAIP-HCl and its degradation products in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of DDAIP-HCl remaining at each time point for each pH condition to determine the degradation rate.
-
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the effect of formulation pH on the skin permeation-enhancing efficacy of DDAIP-HCl.
Materials:
-
Franz diffusion cells
-
Human or animal skin membrane (e.g., excised human skin, porcine skin)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
DDAIP-HCl formulations at different pH values
-
HPLC or LC-MS/MS system for analysis of the API
Procedure:
-
Skin Membrane Preparation: Thaw frozen skin at room temperature. Excise a section of skin and carefully remove any subcutaneous fat. Cut the skin to a size that fits the Franz diffusion cell.
-
Franz Cell Assembly:
-
Fill the receptor chamber of the Franz cell with pre-warmed (32°C) and degassed receptor medium.
-
Mount the skin membrane onto the receptor chamber with the stratum corneum side facing up.
-
Clamp the donor chamber onto the receptor chamber, ensuring a leak-proof seal.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the DDAIP-HCl formulation (at a specific pH) evenly onto the surface of the skin in the donor chamber.
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Sample Analysis: Analyze the collected receptor solution samples for the concentration of the permeated API using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount of API permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Compare the flux values obtained for formulations with different pH values to assess the impact of pH on permeation enhancement.
-
Visualizations
Caption: Logical relationship of pH impacting DDAIP-HCl stability and efficacy.
Caption: Experimental workflow for a pH-stability study of DDAIP-HCl.
Caption: Proposed mechanism of action for DDAIP-HCl as a skin permeation enhancer.
References
Technical Support Center: DDAIP-HCl Excipient Compatibility
Disclaimer: Initial searches for "DDAIP-HCl" indicate it is Dodecyl 2-(N,N-dimethylamino)propionate Hydrochloride, a pharmaceutical permeation enhancer used as a functional excipient in some topical formulations.[1][2][3][4] However, there is a lack of publicly available, detailed drug-excipient compatibility studies specifically for DDAIP-HCl as an Active Pharmaceutical Ingredient (API).
The following guide has been constructed based on the chemical nature of DDAIP-HCl (a tertiary amine ester hydrochloride salt) and established principles of excipient compatibility for similar chemical entities.[1][5] This information serves as a general framework for researchers and is not a substitute for product-specific experimental testing.
Frequently Asked Questions (FAQs)
Q1: What is DDAIP-HCl and what are its primary chemical features relevant to compatibility?
DDAIP-HCl (Dodecyl 2-(N,N-dimethylamino)propionate Hydrochloride) is an amphiphilic molecule used as a skin permeation enhancer.[1] From a compatibility standpoint, its key features are:
-
Ester Linkage: The molecule contains an ester group which can be susceptible to hydrolysis.[6]
-
Tertiary Amine Hydrochloride Salt: While tertiary amines are generally less reactive than primary or secondary amines, their salt form can be influenced by pH changes.[7][8] The hydrochloride salt makes it water-soluble.[1]
-
Physical Properties: It is a white crystalline solid with a melting range of 88-93 °C.[1]
Q2: What are the most probable incompatibilities for an amine-based ester salt like DDAIP-HCl?
Based on its structure, potential incompatibilities could arise from:
-
Hydrolytic Degradation: Alkaline excipients or high moisture content can catalyze the hydrolysis of the ester bond. Magnesium stearate, a common lubricant, has been shown to be incompatible with some ester drugs like aspirin due to this reason.[6][9]
-
Ionic Interactions: Interactions with other ionic excipients could lead to the formation of less soluble salts or complexes.
-
Maillard-type Reactions: While the classic Maillard reaction occurs between primary or secondary amines and reducing sugars (like lactose), discoloration and degradation can still occur in formulations containing tertiary amines, sometimes accelerated by other excipients.[7][10][11] Researchers should be vigilant for any browning or discoloration when formulating with reducing sugars.[12]
Q3: My formulation containing DDAIP-HCl and Magnesium Stearate is showing unexpected degradation. Why?
Magnesium stearate, while a widely used lubricant, is not chemically inert.[6] It can be slightly alkaline and has been implicated in accelerating the degradation of APIs sensitive to high pH or hydrolysis, particularly esters.[9][13][14] The interaction may lead to the hydrolysis of the ester in DDAIP-HCl.
Q4: I am observing a discoloration (browning) in my DDAIP-HCl formulation that contains lactose. What is the likely cause?
This is likely a Maillard or a similar browning reaction.[15] This reaction is a chemical interaction between an amine and a reducing sugar.[10][12] While it is most common with primary and secondary amines, it should not be ruled out in complex formulations.[11] The reaction can be accelerated by heat and moisture.[16]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) & Analytical Techniques |
| Unexpected peaks in HPLC chromatogram | Chemical degradation due to incompatibility. | 1. Identify the peak using Mass Spectrometry (MS).[17]2. Conduct a forced degradation study to see if the peak matches a known degradant.3. Re-evaluate excipient choices, particularly for interactions with ester or amine groups. |
| Discoloration or Caking of Powder Blend | Physical incompatibility or chemical reaction (e.g., Maillard reaction).[16] | 1. Visually inspect under a microscope for physical changes.2. Use Fourier-Transform Infrared Spectroscopy (FTIR) to detect changes in chemical bonds.[17]3. If a reducing sugar is present, consider replacing it with a non-reducing sugar like sucrose or mannitol.[12] |
| Lowered or Broadened Melting Peak in DSC | Eutectic mixture formation or interaction leading to amorphization. | 1. Confirm interaction by comparing the Differential Scanning Calorimetry (DSC) thermogram of the mixture with those of the individual components.[17][18]2. Use Powder X-Ray Diffraction (PXRD) to check for changes in crystallinity.[18] |
| Decreased Assay of DDAIP-HCl over time | Chemical instability promoted by an excipient. | 1. Perform a systematic compatibility study by testing binary mixtures of DDAIP-HCl with each excipient under accelerated stability conditions (e.g., 40°C/75% RH).[19]2. Use a stability-indicating HPLC method to quantify the loss of API and the formation of degradants.[20] |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Compatibility Screening
DSC is a thermal analysis technique used to detect physical and chemical interactions between an API and excipients.
-
Objective: To identify potential incompatibilities by observing changes in thermal events like melting points, peak shapes, or the appearance of new peaks.[18]
-
Methodology:
-
Accurately weigh 2-5 mg of the sample (API alone, excipient alone, or a 1:1 physical mixture) into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 250 °C).
-
Record the heat flow as a function of temperature.
-
-
Interpretation: Significant shifts in the melting point of the API, disappearance of a peak, or the appearance of a new exothermic or endothermic peak in the binary mixture suggests an interaction.[14]
HPLC for Stability Assessment
High-Performance Liquid Chromatography (HPLC) is the most widely used technique to quantify the API and detect degradation products, providing direct evidence of chemical incompatibility.[19][20]
-
Objective: To quantify the remaining percentage of DDAIP-HCl and measure the formation of any degradation products in stressed binary mixtures.
-
Methodology:
-
Prepare binary mixtures of DDAIP-HCl and each excipient (typically in a 1:1 or 1:5 ratio). A sample of pure DDAIP-HCl serves as the control.
-
Place the mixtures in stability chambers under accelerated conditions (e.g., 40 °C/75% RH, 50 °C) for a predetermined period (e.g., 2 and 4 weeks).[21]
-
At each time point, withdraw the samples, dissolve them in a suitable solvent, and analyze by a validated stability-indicating HPLC method.
-
Quantify the DDAIP-HCl peak area and any new peaks that appear against a standard.
-
-
Interpretation: A significant decrease (>5%) in the assay of DDAIP-HCl or the formation of new peaks in the binary mixture compared to the pure API indicates a chemical incompatibility.[7]
Data Presentation
Table 1: Representative DSC Data for API-Excipient Screening
(Note: This is illustrative data for a hypothetical amine HCl API, as specific data for DDAIP-HCl is not publicly available.)
| Sample | API Melting Onset (°C) | API Melting Peak (°C) | Observations | Compatibility |
| API Only | 140.5 | 142.8 | Sharp endotherm | - |
| API + Microcrystalline Cellulose | 140.1 | 142.5 | No significant change | Compatible |
| API + Lactose Monohydrate | 135.2 | 138.0 | Broadened peak, slight shift to lower temp. | Potential Interaction |
| API + Magnesium Stearate | 121.7 | 125.4 | Significant shift to lower temp., new exotherm ~160°C | Incompatible |
Table 2: Representative HPLC Stability Data for API-Excipient Screening
(Note: This is illustrative data for a hypothetical amine HCl API after 4 weeks at 40°C/75% RH.)
| Sample | Initial Assay (%) | Final Assay (%) | Total Impurities (%) | Physical Appearance | Compatibility |
| API Only | 100.0 | 99.8 | 0.15 | White powder | Stable |
| API + Microcrystalline Cellulose | 100.0 | 99.5 | 0.35 | White powder | Compatible |
| API + Lactose Monohydrate | 100.0 | 96.1 | 2.80 | Light yellow powder | Incompatible |
| API + Magnesium Stearate | 100.0 | 92.4 | 5.60 | White powder | Incompatible |
Visualizations
Excipient Compatibility Workflow
The following diagram outlines the logical workflow for conducting a comprehensive drug-excipient compatibility study.
Caption: A typical workflow for screening and confirming excipient compatibility.
Potential Maillard Reaction Pathway
This diagram illustrates the initial steps of the Maillard reaction, a potential chemical incompatibility between an amine-containing API and a reducing sugar.
Caption: Simplified pathway of the Maillard reaction leading to discoloration.
References
- 1. DDAIP - Wikipedia [en.wikipedia.org]
- 2. Dodecyl-2-N,N-dimethylaminopropionate hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. echemi.com [echemi.com]
- 4. New route to enhance drug permeation [manufacturingchemist.com]
- 5. Dodecyl-2-N,N-dimethylaminopropionate hydrochloride | C17H36ClNO2 | CID 71587722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. scispace.com [scispace.com]
- 9. Magnesium stearate is an incompatible excipient for aspirin in wet granulation producing non-linear degradation | Semantic Scholar [semanticscholar.org]
- 10. Maillard reactions in pharmaceutical formulations and human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Solid-state interaction of ibuprofen with magnesium stearate and product characterization thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tainstruments.com [tainstruments.com]
- 15. International Journal of Pharmaceutical Compounding [ijpc.com]
- 16. Drug-Excipient Compatibility Study in Pharmaceutical Formulation [m-pharmainfo.com]
- 17. API and Excipients Compatibility Studies - Protheragen [protheragen.ai]
- 18. veeprho.com [veeprho.com]
- 19. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 20. tainstruments.com [tainstruments.com]
- 21. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Stability Testing of DDAIP-HCl Containing Topical Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the long-term stability of topical products containing DDAIP-HCl (dodecyl-2-N,N-dimethylaminopropionate hydrochloride).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for topical products containing DDAIP-HCl?
A1: The primary stability concerns for topical products with DDAIP-HCl encompass both the active pharmaceutical ingredient (API) and the formulation itself. Key issues include:
-
Chemical Stability of DDAIP-HCl: As an ester, DDAIP-HCl is susceptible to hydrolysis, which is a primary degradation pathway.[1] This can be influenced by the pH of the formulation.
-
Physical Stability of the Formulation: This includes maintaining the intended viscosity, appearance, and homogeneity of the cream, gel, or ointment.[2] Issues like phase separation, crystallization of ingredients, or changes in texture can occur.[2]
-
API Stability: The stability of the active drug in the formulation is crucial and must be monitored.
-
Microbiological Stability: Ensuring the product remains free from microbial contamination is essential for safety and efficacy.
Q2: What is the main degradation pathway for DDAIP-HCl?
A2: The ester linkage in DDAIP-HCl is the most likely site for degradation, primarily through hydrolysis. This reaction would break down DDAIP-HCl into its constituent parts: N,N-dimethylalanine and dodecanol . The rate of hydrolysis can be significantly affected by the pH of the formulation.
Q3: What are the standard conditions for long-term stability testing according to ICH guidelines?
A3: For most topical products intended for storage at room temperature, the International Council for Harmonisation (ICH) recommends the following conditions for long-term stability studies:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[3]
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months (only necessary if significant change occurs during accelerated testing).[3]
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[3]
Q4: How often should samples be tested during a long-term stability study?
A4: According to ICH guidelines, the recommended frequency of testing for long-term stability studies is typically:
-
Every 3 months for the first year.
-
Every 6 months for the second year.
-
Annually thereafter for the proposed shelf life.
For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.
Q5: What is a stability-indicating method, and why is it necessary?
A5: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) and DDAIP-HCl due to degradation. It must also be able to separate and quantify any degradation products formed.[4] This is crucial to ensure that the analytical results truly reflect the stability of the compound and are not interfered with by other substances in the product.[4]
Troubleshooting Guides
HPLC Analysis of DDAIP-HCl in Topical Formulations
This guide addresses common issues encountered during the HPLC analysis of DDAIP-HCl from a cream or gel matrix.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: DDAIP-HCl is amphiphilic and can interact with residual silanols on the HPLC column. 2. Sample Solvent Mismatch: The solvent used to dissolve the extracted sample may be too strong or incompatible with the mobile phase. 3. Column Overload: Injecting too concentrated a sample. | 1. Adjust Mobile Phase pH: Use a mobile phase pH that ensures DDAIP-HCl is in a single ionic state. 2. Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping to minimize silanol interactions. 3. Match Sample Solvent: Dissolve the final extract in the initial mobile phase or a weaker solvent. 4. Reduce Injection Volume/Concentration: Dilute the sample before injection. |
| High Backpressure | 1. Blocked Column Frit: Particulate matter from the sample extract (e.g., excipients from the cream) may have clogged the column inlet frit. 2. Precipitation: The sample or buffer may have precipitated in the system. | 1. Improve Sample Preparation: Use a more rigorous extraction and filtration (e.g., 0.22 µm syringe filter) protocol to remove all excipients. 2. Use a Guard Column: A guard column will protect the analytical column from particulates. 3. Back-flush the Column: Disconnect the column and flush it in the reverse direction with a strong solvent. 4. Filter Mobile Phase: Ensure all mobile phase components are filtered and degassed. |
| Baseline Noise or Drift | 1. Contaminated Mobile Phase: Impurities in the solvents or improper mixing. 2. Detector Issues: Fluctuations in the lamp or a contaminated flow cell. 3. Column Bleed: Degradation of the column's stationary phase. | 1. Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepare the mobile phase. 2. Clean the Flow Cell: Flush the detector flow cell with an appropriate solvent (e.g., isopropanol). 3. Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. |
| Inconsistent Retention Times | 1. Pump Issues: Inaccurate or fluctuating flow rate. 2. Mobile Phase Composition: Inconsistent preparation of the mobile phase. 3. Temperature Fluctuations: Lack of temperature control for the column. | 1. Prime the Pump: Ensure the pump is properly primed and free of air bubbles. 2. Prepare Mobile Phase Carefully: Use precise measurements for all mobile phase components. 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography. |
Data Presentation
The following tables present illustrative stability data for a hypothetical topical cream containing DDAIP-HCl. This data is for example purposes only and does not represent actual experimental results.
Table 1: Stability Data for DDAIP-HCl Topical Cream under Long-Term Conditions (25°C / 60% RH)
| Time (Months) | Appearance | pH | Viscosity (cP) | DDAIP-HCl Assay (%) | Degradant A (%) |
| 0 | White, smooth cream | 5.5 | 15,100 | 100.2 | < LOQ |
| 3 | Conforms | 5.4 | 15,050 | 99.8 | 0.15 |
| 6 | Conforms | 5.4 | 14,900 | 99.5 | 0.32 |
| 9 | Conforms | 5.3 | 14,850 | 99.1 | 0.51 |
| 12 | Conforms | 5.3 | 14,700 | 98.6 | 0.75 |
Table 2: Stability Data for DDAIP-HCl Topical Cream under Accelerated Conditions (40°C / 75% RH)
| Time (Months) | Appearance | pH | Viscosity (cP) | DDAIP-HCl Assay (%) | Degradant A (%) |
| 0 | White, smooth cream | 5.5 | 15,100 | 100.2 | < LOQ |
| 1 | Conforms | 5.3 | 14,800 | 98.9 | 0.65 |
| 3 | Conforms | 5.1 | 14,500 | 97.5 | 1.52 |
| 6 | Conforms | 4.9 | 14,100 | 95.8 | 2.88 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products of DDAIP-HCl in a topical formulation and to establish the stability-indicating nature of the analytical method.
Methodology:
-
Acid Hydrolysis: Mix 1g of the topical cream with 10mL of 0.1 M HCl. Heat at 60°C for 48 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1g of the topical cream with 10mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1g of the topical cream with 10mL of 3% H₂O₂. Store at room temperature for 48 hours. Dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Store the topical cream in its container at 80°C for 72 hours. Allow to cool, then prepare for HPLC analysis.
-
Photolytic Degradation: Expose the topical cream, spread as a thin film in a petri dish, to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. Prepare both samples for HPLC analysis.
Protocol 2: Long-Term Stability Study
Objective: To evaluate the long-term stability of a DDAIP-HCl containing topical product under ICH-recommended storage conditions.
Methodology:
-
Batch Selection: Place at least three primary batches of the final formulation in the proposed commercial packaging into the stability program.
-
Storage Conditions: Store the batches under the selected long-term (e.g., 25°C/60% RH) and accelerated (40°C/75% RH) conditions in calibrated stability chambers.
-
Testing Schedule: Pull samples at the initial time point (T=0) and at specified intervals (e.g., 3, 6, 9, 12, 18, 24, 36 months for long-term; 1, 3, 6 months for accelerated).
-
Analytical Tests: At each time point, perform the following tests:
-
Appearance (color, texture, phase separation)
-
pH
-
Viscosity
-
Assay of DDAIP-HCl and the active pharmaceutical ingredient (using a validated stability-indicating HPLC method)
-
Quantification of degradation products
-
Microbial limits testing
-
Visualizations
Caption: Hydrolytic degradation pathway of DDAIP-HCl.
Caption: Workflow for a long-term stability study.
Caption: Mechanism of DDAIP-HCl as a skin permeation enhancer.
References
Troubleshooting content uniformity in low-dose DDAIP-HCl formulations
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering content uniformity issues in low-dose formulations. For the purposes of this guide, Dodecyl-2-(N,N-dimethylaminopropionate) hydrochloride (DDAIP-HCl) is treated as a model low-dose active pharmaceutical ingredient (API), although it is often used as a functional excipient.[1][2] Its amphiphilic nature and crystalline solid form are key considerations in formulation development.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant batch-to-batch variability in the content uniformity of our low-dose DDAIP-HCl tablets. What are the primary causes?
A1: Content uniformity failure in low-dose formulations can stem from two main sources: suboptimal blending of ingredients or segregation of the powder mixture after blending.[3] Key factors to investigate include:
-
API and Excipient Properties: Disparities in particle size, shape, and density between DDAIP-HCl and the excipients are a major cause of non-uniformity.[4] The amphiphilic nature of DDAIP-HCl might also lead to challenging interactions with other formulation components.
-
Blending Process Parameters: The type of blender, mixing time, and blending speed are critical process parameters that must be optimized.[5] Insufficient blending will not achieve a homogenous mixture, while excessive blending can lead to demixing.
-
Segregation during Handling: A well-mixed blend can still segregate during transfer to the tablet press or in the hopper.[6][7] This is especially problematic in direct compression processes.
Q2: How does the particle size of excipients affect the content uniformity of a low-dose API like DDAIP-HCl?
A2: The particle size of excipients is a critical material attribute. Using excipients with a particle size similar to that of the API can significantly improve blend homogeneity.[8] Conversely, a large difference in particle size can lead to segregation.[4] One study found that fillers with a higher particle size can sometimes improve content uniformity, potentially by reducing electrostatic charges in the blend.[8] Additionally, excipients with a rougher surface texture may better accommodate fine API particles, leading to a more uniform mix.[9][10]
Q3: What is "geometric dilution," and is it recommended for our low-dose DDAIP-HCl formulation?
A3: Geometric dilution is a specialized mixing technique designed to ensure that a small amount of a potent drug is uniformly distributed in a large amount of diluent.[11][12] It involves sequentially mixing the API with an equal volume of the diluent, and then progressively adding more diluent in a stepwise manner. This method is highly recommended for low-dose formulations to achieve a homogenous mixture.[4]
Q4: Our blend uniformity looks good, but the final tablets are failing content uniformity tests. What could be happening?
A4: This common issue often points to segregation occurring after the blending stage.[3] As the blend is discharged from the blender and transferred to the tablet press hopper, fine and coarse particles can separate. This can be caused by vibration, aeration, or the flow pattern within the hopper.[13][14] Tell-tale signs of segregation include product quality inconsistencies at the beginning and end of a tablet compression run.[7] Investigating the design of your hoppers and the method of powder transfer is crucial.
Data Summary
The following table summarizes findings from a study investigating the impact of excipient type and blending time on the content uniformity of a low-dose API formulation.
| Excipient | Blending Technique | Blending Time (minutes) | Mean API Content (% of Label Claim) | Relative Standard Deviation (RSD) (%) | Acceptance Value (AV) |
| Microcrystalline Cellulose | Geometric Blending | 1 | 98.5 | 8.2 | 24.6 (Fail) |
| Microcrystalline Cellulose | Geometric Blending | 8 | 101.2 | 2.5 | 7.5 (Pass) |
| Pregelatinised Starch | Geometric Blending | 1 | 97.9 | 9.5 | 28.5 (Fail) |
| Pregelatinised Starch | Geometric Blending | 16 | 100.5 | 3.1 | 9.3 (Pass) |
| Starch | Geometric Blending | 1 | 96.8 | 10.1 | 30.3 (Fail) |
| Starch | Geometric Blending | 32 | 99.8 | 4.5 | 13.5 (Pass) |
Data adapted from a study on a model low-dose drug, demonstrating the critical role of blending time and excipient properties. Acceptance Value (AV) is calculated based on USP <905> requirements, with a value of ≤ 15 indicating a passing result.
Experimental Protocols
Protocol 1: Blend Uniformity Analysis by HPLC
Objective: To determine the uniformity of DDAIP-HCl distribution in a powder blend.
Procedure:
-
Sampling: Collect at least 10 samples from various locations within the blender (e.g., top, middle, bottom, near walls, and center) using a validated sampling thief. The sample weight should be equivalent to one to three times the weight of the final dosage unit.[15]
-
Sample Preparation:
-
Accurately weigh each powder sample.
-
Transfer each sample to a separate volumetric flask of an appropriate size.
-
Add a suitable solvent (e.g., a mixture of methanol and water) to dissolve the DDAIP-HCl. The amphiphilic nature of DDAIP-HCl suggests a polar protic solvent system should be effective.
-
Sonicate the flasks for a predetermined time (e.g., 15 minutes) to ensure complete dissolution.
-
Allow the solutions to cool to room temperature and dilute to volume with the solvent.
-
If necessary, centrifuge or filter a portion of the solution to remove any undissolved excipients.
-
-
HPLC Analysis:
-
Analyze the clear supernatant of each sample solution by a validated HPLC method.[16][17][18] A typical system would consist of a C18 column and a mobile phase of phosphate buffer and acetonitrile.[16][17]
-
Prepare a standard solution of DDAIP-HCl of known concentration.
-
Inject the standard solution and the sample solutions into the HPLC system.
-
-
Calculation:
-
Calculate the concentration of DDAIP-HCl in each sample based on the peak areas compared to the standard.
-
Determine the mean concentration and the Relative Standard Deviation (RSD) for all samples.
-
-
Acceptance Criteria: Typically, the blend is considered uniform if the RSD is ≤ 5%, and all individual results are within 90-110% of the mean.[19]
Protocol 2: Geometric Dilution for a 1% DDAIP-HCl Blend
Objective: To prepare a homogeneous 1 kg blend of 1% DDAIP-HCl using geometric dilution.
Materials:
-
DDAIP-HCl: 10 g
-
Diluent (e.g., Lactose or Microcrystalline Cellulose): 990 g
Procedure:
-
Weigh 10 g of DDAIP-HCl and 10 g of the diluent.
-
Add both components to a mortar and gently triturate with a pestle until visually uniform. This is Mixture 1 (Total weight: 20 g).
-
Weigh 20 g of the diluent and add it to Mixture 1 in the mortar.
-
Triturate until visually uniform. This is Mixture 2 (Total weight: 40 g).
-
Continue this process by adding an amount of diluent equal to the total weight of the mixture in the mortar at each step, until all the diluent has been incorporated.
-
Transfer the final blend to a suitable blender (e.g., V-blender or bin blender) and mix for a validated time to ensure homogeneity.
Visualizations
Caption: Troubleshooting workflow for content uniformity failures.
Caption: The process of geometric dilution for low-dose formulations.
References
- 1. DDAIP - Wikipedia [en.wikipedia.org]
- 2. New route to enhance drug permeation [manufacturingchemist.com]
- 3. Blend Segregation in Tablets Manufacturing and Its Effect on Drug Content Uniformity—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. contractpharma.com [contractpharma.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. Understanding And Solving Segregation Effects In Pharmaceutical Solid-Dosage Form Operations [pharmaceuticalonline.com]
- 7. How to avoid segregation [manufacturingchemist.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. An investigation into the effects of excipient particle size, blending techniques and processing parameters on the homogeneity and content uniformity of a blend containing low-dose model drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An investigation into the effects of excipient particle size, blending techniques and processing parameters on the homogeneity and content uniformity of a blend containing low-dose model drug | PLOS One [journals.plos.org]
- 11. Geometric dilutions in Pharmaceutical Powders - Pharmacy Infoline [pharmacyinfoline.com]
- 12. scribd.com [scribd.com]
- 13. hafequipment.com [hafequipment.com]
- 14. Understanding and Overcoming the Segregation of Blended Materials - Pharmaceutical Technology [pharmaceutical-technology.com]
- 15. SOP for Blend Uniformity Testing – SOP Guide for Pharma [pharmasop.in]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. pharmtech.com [pharmtech.com]
- 19. veeprho.com [veeprho.com]
DDAIP-HCl Technical Support Center: Rheological Properties of Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of DDAIP-HCl on the rheological properties of topical formulations. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting tips for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DDAIP-HCl and how does it function in topical formulations?
DDAIP-HCl (Dodecyl-2-(N,N-dimethylamino)propionate hydrochloride) is a novel permeation enhancer used in topical drug formulations. Its primary function is to temporarily and reversibly alter the barrier properties of the stratum corneum, the outermost layer of the skin. It achieves this by interacting with the lipid bilayer and disrupting the tight junctions between skin cells, thereby facilitating the penetration of active pharmaceutical ingredients (APIs) into the deeper layers of the skin and systemic circulation.
Q2: How might DDAIP-HCl be expected to affect the rheological properties of a topical formulation?
As an amphiphilic molecule, DDAIP-HCl can influence the microstructure of a topical formulation, which in turn affects its rheological properties. The addition of DDAIP-HCl could potentially:
-
Alter Viscosity: Depending on its interaction with the gelling agent and other excipients, it may increase or decrease the formulation's viscosity.
-
Influence Shear-Thinning Behavior: It could modify the pseudoplastic (shear-thinning) nature of the formulation, which is crucial for ease of application and spreadability.
-
Impact Viscoelasticity: Changes in the formulation's microstructure can affect the storage modulus (G') and loss modulus (G''), influencing the product's physical stability and sensory characteristics.
Q3: What are the key rheological parameters to measure when incorporating DDAIP-HCl into a new topical formulation?
When evaluating the impact of DDAIP-HCl, it is crucial to characterize the following rheological properties:
-
Viscosity Curve: Measures viscosity over a range of shear rates to determine the flow behavior (e.g., Newtonian, shear-thinning).
-
Yield Stress: The minimum stress required to initiate flow, which relates to how easily the product can be squeezed from a tube.
-
Thixotropy: The time-dependent shear-thinning property, which indicates the structural recovery of the formulation after application.
-
Viscoelastic Properties (G' and G''): The storage (G') and loss (G'') moduli provide insights into the formulation's internal structure and stability. A higher G' relative to G'' indicates a more structured, solid-like behavior.
Q4: Are there any known incompatibilities of DDAIP-HCl with common gelling agents?
While specific incompatibility data is limited in publicly available literature, it is essential to conduct compatibility studies with your chosen gelling agent (e.g., carbomers, cellulose derivatives, poloxamers). Potential interactions could arise due to the cationic nature of DDAIP-HCl, which might interact with anionic polymers, potentially affecting the gel matrix and, consequently, the rheological properties.
Quantitative Data Summary
The following tables present illustrative data on how different concentrations of DDAIP-HCl could potentially affect the rheological properties of a model 2% Carbopol hydrogel formulation.
Disclaimer: The data presented in these tables is for illustrative purposes only and is intended to demonstrate the expected trends and the format for presenting experimental results. This data is not derived from a specific cited study on DDAIP-HCl.
Table 1: Effect of DDAIP-HCl Concentration on Apparent Viscosity
| DDAIP-HCl Conc. (% w/w) | Apparent Viscosity at 1 s⁻¹ (Pa·s) | Apparent Viscosity at 10 s⁻¹ (Pa·s) | Apparent Viscosity at 100 s⁻¹ (Pa·s) |
| 0 (Control) | 35.2 | 8.5 | 1.2 |
| 0.5 | 32.8 | 7.9 | 1.1 |
| 1.0 | 29.5 | 7.1 | 0.9 |
| 2.5 | 25.1 | 6.0 | 0.7 |
Table 2: Effect of DDAIP-HCl Concentration on Yield Stress and Thixotropy
| DDAIP-HCl Conc. (% w/w) | Yield Stress (Pa) | Thixotropic Area (Pa/s) |
| 0 (Control) | 45.3 | 150.7 |
| 0.5 | 42.1 | 142.3 |
| 1.0 | 38.9 | 135.8 |
| 2.5 | 34.5 | 128.1 |
Table 3: Effect of DDAIP-HCl Concentration on Viscoelastic Properties (at 1 Hz)
| DDAIP-HCl Conc. (% w/w) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan (δ) (G''/G') |
| 0 (Control) | 250.6 | 45.2 | 0.18 |
| 0.5 | 240.1 | 43.8 | 0.18 |
| 1.0 | 225.8 | 41.5 | 0.18 |
| 2.5 | 205.3 | 38.9 | 0.19 |
Experimental Protocols
1. Preparation of a Model Topical Hydrogel with DDAIP-HCl
-
Objective: To prepare a series of hydrogel formulations containing varying concentrations of DDAIP-HCl for rheological analysis.
-
Materials:
-
Carbopol 974P NF
-
DDAIP-HCl
-
Triethanolamine (TEA)
-
Purified Water
-
Propylene Glycol (optional, as a co-solvent/humectant)
-
-
Procedure:
-
Slowly disperse the required amount of Carbopol into purified water with continuous stirring using an overhead mixer. Avoid clump formation.
-
Continue stirring until a uniform, translucent dispersion is formed.
-
In a separate vessel, dissolve the desired amount of DDAIP-HCl (and propylene glycol, if used) in a portion of the purified water.
-
Slowly add the DDAIP-HCl solution to the Carbopol dispersion while stirring.
-
Neutralize the dispersion by adding TEA dropwise until the desired pH (typically 6.5-7.0) is reached and a clear gel is formed.
-
Allow the gel to equilibrate for at least 24 hours before conducting rheological measurements.
-
2. Rheological Characterization using a Rotational Rheometer
-
Objective: To measure the viscosity, shear-thinning behavior, yield stress, and thixotropy of the prepared formulations.
-
Equipment: A controlled-stress or controlled-rate rotational rheometer equipped with a cone-plate or parallel-plate geometry.
-
Procedure:
-
Sample Loading: Carefully place an adequate amount of the sample onto the lower plate of the rheometer, ensuring no air bubbles are trapped. Lower the upper geometry to the desired gap setting (e.g., 1 mm for parallel plates). Trim any excess sample.
-
Equilibration: Allow the sample to rest for a defined period (e.g., 5 minutes) to allow for structural recovery and temperature equilibration (e.g., 25°C or 32°C to mimic skin temperature).
-
Flow Curve Measurement:
-
Perform a continuous ramp of shear rate from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹).
-
Record the corresponding shear stress and calculate the apparent viscosity at each shear rate.
-
-
Yield Stress Measurement:
-
Perform a stress sweep from a very low stress (e.g., 0.1 Pa) to a stress high enough to induce significant flow.
-
The yield stress is the point at which a significant increase in deformation (strain) is observed.
-
-
Thixotropy Loop:
-
Perform a shear rate ramp up from 0.1 to 100 s⁻¹ followed immediately by a ramp down to 0.1 s⁻¹.
-
The area between the upward and downward curves (the hysteresis loop) represents the degree of thixotropy.
-
-
3. Viscoelastic Characterization (Oscillatory Rheology)
-
Objective: To determine the storage modulus (G') and loss modulus (G'') of the formulations.
-
Procedure:
-
Amplitude Sweep:
-
Perform a stress or strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied stress/strain.
-
-
Frequency Sweep:
-
Within the LVER, perform a frequency sweep from a low frequency (e.g., 0.1 Hz) to a high frequency (e.g., 10 Hz) at a constant stress or strain.
-
Record the G' and G'' values as a function of frequency.
-
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent viscosity readings between replicates | - Trapped air bubbles in the sample.- Sample slippage at the geometry surface.- Insufficient sample equilibration time. | - Be meticulous during sample loading to avoid air bubbles.- Use serrated or sandblasted geometries for highly structured samples.- Ensure a consistent and adequate equilibration time for all samples. |
| Phase separation or precipitation in the formulation | - Incompatibility between DDAIP-HCl and other excipients.- pH shift causing precipitation of the gelling agent or API. | - Conduct thorough pre-formulation compatibility studies.- Monitor and control the pH of the formulation throughout the manufacturing process and during storage. |
| Gel is too thin or too thick | - Incorrect concentration of the gelling agent.- Incomplete hydration or neutralization of the gelling agent.- Unexpected interaction with DDAIP-HCl. | - Optimize the concentration of the gelling agent.- Ensure proper dispersion and allow sufficient time for hydration. Verify complete neutralization.- Re-evaluate the formulation and consider alternative gelling agents. |
| No clear yield stress is observed | - The formulation is more liquid-like than gel-like.- The applied stress range is not appropriate. | - Increase the concentration of the gelling agent.- Adjust the stress range in the rheometer settings to cover the expected transition from solid-like to liquid-like behavior. |
Visualizations
Caption: Experimental workflow for preparing and analyzing the rheological properties of topical formulations containing DDAIP-HCl.
Caption: Mechanism of action of DDAIP-HCl as a permeation enhancer in topical formulations.
Caption: A logical troubleshooting guide for addressing inconsistent rheological measurements.
Validation & Comparative
Comparative analysis of DDAIP and Azone as skin penetration enhancers
For researchers, scientists, and drug development professionals navigating the complex landscape of transdermal drug delivery, the choice of a penetration enhancer is a critical decision. This guide provides a comprehensive comparative analysis of two prominent enhancers: Dodecyl 2-(dimethylamino)propionate (DDAIP) and Laurocapram (Azone). By examining their mechanisms of action, quantitative performance data, and experimental protocols, this document aims to equip you with the necessary information to make an informed selection for your formulation needs.
Executive Summary
Both DDAIP and Azone are potent skin penetration enhancers that function primarily by disrupting the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin. However, key differences in their chemical structures and mechanisms of action lead to variations in their efficacy with different active pharmaceutical ingredients (APIs).
A pivotal study directly comparing the two enhancers demonstrated that DDAIP exhibits a significantly greater promoting effect on the flux of indomethacin, clonidine, and hydrocortisone across a shed snake skin membrane compared to Azone.[1] Specifically, DDAIP increased the flux of indomethacin by 4.7-fold, clonidine by 1.7-fold, and hydrocortisone by 2.4-fold more than Azone.[1] This suggests that for these APIs, DDAIP is a more potent enhancer.
The primary mechanism for both enhancers involves the fluidization of the stratum corneum lipids.[2][3] However, DDAIP is also suggested to have an additional mechanism of action: the temporary opening of tight junctions between skin cells, which could contribute to its enhanced efficacy.
This guide will delve deeper into the available data, present it in a clear, comparative format, and provide detailed experimental methodologies to aid in the replication and further investigation of these findings.
Quantitative Performance Data
To facilitate a direct comparison of DDAIP and Azone, the following table summarizes the key quantitative data from a comparative study.[1] The primary metric for comparison is the enhancement of drug flux.
| Active Pharmaceutical Ingredient (API) | Penetration Enhancer | Enhancement of Flux (Compared to Control) | Comparative Advantage of DDAIP over Azone (in terms of flux) |
| Indomethacin | DDAIP | - | 4.7 times greater than Azone |
| Azone | - | ||
| Clonidine | DDAIP | - | 1.7 times greater than Azone |
| Azone | - | ||
| Hydrocortisone | DDAIP | - | 2.4 times greater than Azone |
| Azone | - |
Note: The original study did not provide the enhancement of flux compared to a control without any enhancer, but rather a direct comparison between the enhancers.[1]
Mechanisms of Action
The efficacy of skin penetration enhancers is intrinsically linked to their interaction with the stratum corneum. While both DDAIP and Azone share a common mechanism of lipid bilayer disruption, their specific interactions differ.
Azone (Laurocapram): Azone is a well-established penetration enhancer that integrates into the lipid bilayer of the stratum corneum.[3][4] Its long alkyl chain disrupts the ordered packing of the lipids, increasing their fluidity and creating more permeable pathways for drug molecules to traverse.[2][3] This mechanism is often referred to as lipid fluidization.
DDAIP (Dodecyl 2-(dimethylamino)propionate): DDAIP also enhances penetration by disrupting the stratum corneum lipids. However, it is also proposed to have a secondary mechanism of action involving the temporary loosening of tight junctions between the corneocytes. This dual-pronged approach may explain its superior performance with certain drugs.
Below are diagrammatic representations of the proposed mechanisms of action for Azone and DDAIP.
Experimental Protocols
The following is a detailed methodology for a key in vitro experiment cited in this guide, which can be adapted for further comparative studies of skin penetration enhancers.
In Vitro Transepidermal Delivery Study
Objective: To evaluate and compare the penetration enhancing effects of DDAIP and Azone on the transport of various drugs across a model skin membrane.
Materials:
-
Skin Membrane: Shed snake skin (e.g., from Elaphe obsoleta) is used as a model membrane.[1] Alternatively, excised human or porcine skin can be used for studies more directly translatable to human applications.
-
Diffusion Cells: Franz-type diffusion cells are employed for the permeation studies.
-
Active Pharmaceutical Ingredients (APIs): Indomethacin, clonidine, hydrocortisone, or other APIs of interest.
-
Penetration Enhancers: Dodecyl 2-(dimethylamino)propionate (DDAIP) and Laurocapram (Azone).
-
Vehicle: A suitable solvent system for the APIs and enhancers, such as propylene glycol.
-
Receptor Solution: Phosphate-buffered saline (PBS) at pH 7.4, or another appropriate buffer, to maintain sink conditions.
-
Analytical Equipment: High-performance liquid chromatography (HPLC) or other validated analytical method for quantifying the API concentration.
Methodology:
-
Membrane Preparation: The shed snake skin is hydrated and mounted on the Franz diffusion cells, separating the donor and receptor compartments. The stratum corneum side should face the donor compartment.
-
Formulation Preparation: Prepare solutions of the API in the chosen vehicle with and without the penetration enhancers (DDAIP and Azone) at the desired concentrations.
-
Diffusion Cell Setup: The receptor compartment of the Franz diffusion cell is filled with the receptor solution and maintained at a constant temperature (e.g., 32°C) with continuous stirring.
-
Dosing: A precise volume of the prepared formulation is applied to the surface of the skin membrane in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor solution to maintain a constant volume.
-
Sample Analysis: The concentration of the API in the collected samples is determined using a validated HPLC method.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the plot. The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer (control).
The following diagram illustrates a typical experimental workflow for an in vitro skin permeation study.
References
- 1. Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of skin penetration-enhancing effect by laurocapram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The relative effect of Azone and Transcutol on permeant diffusivity and solubility in human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of DDAIP-HCl and DDAK for Enhanced Transdermal Drug Delivery
For researchers, scientists, and professionals in drug development, the selection of an effective permeation enhancer is a critical step in the formulation of transdermal drug delivery systems. Among the chemical enhancers available, Dodecyl-2-(N,N-dimethylamino)propionate hydrochloride (DDAIP-HCl) and Dodecyl 6-(dimethylamino)hexanoate (DDAK) have emerged as notable candidates. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform the selection process for specific active pharmaceutical ingredients (APIs).
DDAIP-HCl is a well-documented permeation enhancer that functions by temporarily altering the lipid bilayer of the stratum corneum and opening tight junctions between skin cells, thereby facilitating the absorption of drug molecules.[1] It is the hydrochloride salt of DDAIP, a formulation choice that enhances its stability and solubility. DDAK, a structurally related compound, has also been investigated for its potential to improve the transdermal flux of various drugs.
Efficacy Comparison: In Vitro Permeation Studies
A key study directly compared the permeation-enhancing effects of DDAIP and DDAK on four model drugs with varying physicochemical properties: theophylline, hydrocortisone, adefovir, and indomethacin. The results, summarized in the table below, demonstrate that the efficacy of each enhancer is highly dependent on the specific drug molecule.
| Model Drug | Permeation Enhancer | Enhancement Ratio (ER) |
| Theophylline | DDAIP | 5.9 |
| DDAK | 17.3 | |
| Hydrocortisone | DDAIP | 11.5 |
| DDAK | 43.2 | |
| Adefovir | DDAIP | 2.8 |
| DDAK | 13.6 | |
| Indomethacin | DDAIP | 22.8 |
| DDAK | 8.7 |
Data sourced from Vávrová et al., Pharm Res (2008).[2]
The data clearly indicates that DDAK is a more potent enhancer for the hydrophilic drugs theophylline and adefovir, as well as for the moderately lipophilic hydrocortisone.[2] In contrast, DDAIP demonstrated superior performance in enhancing the permeation of the lipophilic drug indomethacin.[2]
Experimental Protocols
The following methodologies were employed in the comparative study of DDAIP and DDAK.
In Vitro Skin Permeation Assay
A standardized in vitro permeation study is crucial for evaluating the efficacy of transdermal enhancers.
Experimental Workflow for In Vitro Skin Permeation Assay
Caption: Workflow of the in vitro skin permeation study.
The protocol involves the following key steps:
-
Skin Preparation: Full-thickness porcine skin is excised, and the subcutaneous fat is removed. The skin is then dermatomed to a thickness of 750 µm.
-
Franz Diffusion Cell Assembly: The prepared porcine skin is mounted on a Franz diffusion cell, separating the donor and receptor compartments.
-
Receptor Phase: The receptor compartment is filled with a phosphate buffer saline (PBS) solution, and the system is allowed to equilibrate.
-
Application of Test Substances: A solution containing the model drug and the penetration enhancer (DDAIP or DDAK) in a suitable vehicle (e.g., propylene glycol) is applied to the stratum corneum in the donor compartment. A control experiment with the drug alone is also performed.
-
Sampling and Analysis: At predetermined time intervals, samples are withdrawn from the receptor compartment and analyzed for drug concentration using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the steady-state flux. The Enhancement Ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.
Biodegradability Assay
The biodegradability of the enhancers was assessed to understand their metabolic fate in the skin.
-
Incubation: DDAK was incubated with porcine esterase in a buffer solution.
-
Sample Analysis: Aliquots were taken at different time points and analyzed to determine the concentration of the remaining DDAK.
-
Results: DDAK was found to be rapidly metabolized by porcine esterase, indicating its biodegradable nature.[2] DDAIP has also been shown to be metabolized by esterases to naturally occurring compounds.[1]
Reversibility of Action
To evaluate the safety profile, the reversibility of the enhancers' effect on the skin barrier was investigated.
-
Treatment: Porcine skin was treated with a solution of DDAK.
-
Electrical Resistance Measurement: The electrical resistance of the skin was measured over time after the removal of the enhancer solution.
-
Results: The electrical resistance of the DDAK-treated skin promptly returned to control values, demonstrating the reversible nature of its effect on the skin barrier.[2]
Mechanism of Action
Both DDAIP and DDAK are amphiphilic molecules that are believed to share a similar mechanism of action to enhance transdermal drug delivery.
Proposed Signaling Pathway for Permeation Enhancement
Caption: Mechanism of action for amphiphilic permeation enhancers.
The primary mechanism involves the disruption of the highly ordered structure of the intercellular lipids in the stratum corneum. This increases the fluidity of the lipid bilayers, creating pathways for drug molecules to diffuse through. Additionally, these enhancers can loosen the tight junctions between corneocytes, further reducing the barrier function of the skin.[1]
Conclusion
Both DDAIP-HCl and DDAK are effective and biodegradable transdermal permeation enhancers with a reversible effect on the skin barrier. The choice between the two should be guided by the physicochemical properties of the API to be delivered. Experimental evidence suggests that DDAK is a more potent enhancer for hydrophilic and moderately lipophilic drugs , while DDAIP-HCl shows greater efficacy for lipophilic compounds . Therefore, pre-formulation studies that include in vitro permeation testing with both enhancers are highly recommended to select the optimal candidate for a specific transdermal formulation.
References
A Comparative Analysis of the Safety and Toxicity Profiles of DDAIP and Other Permeation Enhancers
For researchers, scientists, and drug development professionals, the selection of a permeation enhancer is a critical step in topical and transdermal formulation development. An ideal enhancer should effectively increase drug delivery across the skin barrier without causing significant toxicity or irritation. This guide provides an objective comparison of the safety and toxicity of N,N-dimethyl-N-(3-((dodecylamino)carbonyl)propyl)methanaminium (DDAIP) with other commonly used permeation enhancers, supported by available experimental data and detailed methodologies.
DDAIP, a novel permeation enhancer, has demonstrated a favorable safety profile in numerous studies, positioning it as a promising alternative to traditional enhancers such as dimethyl sulfoxide (DMSO), Azone (laurocapram), and bile salts. This comparison delves into the cytotoxic, irritant, and sensitizing potential of these agents, presenting quantitative data where available and outlining the experimental protocols used for their evaluation.
Comparative Safety and Toxicity Data
The following table summarizes the available quantitative data on the safety and toxicity of DDAIP and other selected permeation enhancers. It is important to note that direct comparative studies are limited, and data are often generated using different cell lines, animal models, and experimental conditions.
| Permeation Enhancer | Assay Type | Model | Results | Citation(s) |
| DDAIP | Skin Irritation | Mice (3-month daily application) | 5% DDAIP HCl caused peeling, glazing of the skin, and multifocal epidermal hyperplasia. | [1] |
| Skin Irritation | Human (Phase 1 studies) | No evidence of significant local toxicity. | [1] | |
| Skin Sensitization | Human (Clinical evaluation) | No potential for sensitization or phototoxicity. | [1] | |
| Cytotoxicity | In vitro human vaginal tissue | No cytotoxicity was observed. | [1] | |
| Carcinogenicity | Tg.AC transgenic mouse model | Positive for papilloma formation, likely due to irritation. | [1] | |
| DMSO | Cytotoxicity (IC50) | HaCaT cells (Human keratinocytes) | 0.17 mg/mL | [2] |
| Cytotoxicity (IC50) | A-431 cells (Human epidermoid carcinoma) | 0.09 mg/mL | [2] | |
| Cytotoxicity (IC50) | A-375 cells (Human malignant melanoma) | 0.07 mg/mL | [2] | |
| Dermal Toxicity (LD50) | Rat | 14,500 mg/kg (oral) | [3] | |
| Azone (Laurocapram) | Skin Irritation | General observation | Strong skin irritant. | [1][4] |
| Bile Salts (Sodium Deoxycholate) | Cytotoxicity (IC50) | Caco-2 cells (Human colon adenocarcinoma) | 0.4 mM (non-differentiated cells) | [5] |
| Bile Salts (Sodium Taurocholate) | Cytotoxicity (IC50) | Caco-2 cells (Human colon adenocarcinoma) | 15 mM | [5] |
Mechanisms of Toxicity and Associated Signaling Pathways
Understanding the molecular mechanisms underlying the toxicity of permeation enhancers is crucial for risk assessment.
DDAIP
DDAIP is primarily metabolized by esterases on cell surfaces and in plasma to N,N-dimethylalanine and dodecanol, both of which are naturally occurring compounds in the body. This rapid metabolism into endogenous substances is a key factor contributing to its low toxicity profile.[1] While high concentrations and prolonged exposure can lead to skin irritation, as seen in the 3-month mouse study, clinical studies in humans have not shown significant local toxicity.[1] The positive result in the Tg.AC mouse model is considered to be related to the irritating properties of the substance rather than a direct carcinogenic effect.[1]
DMSO
The cytotoxicity of DMSO is linked to the induction of oxidative stress, endoplasmic reticulum (ER) stress, and mitochondrial dysfunction.[6][7] This can lead to apoptosis (programmed cell death) via the JNK/ATF2-dependent pathway.[6] DMSO can also affect the physical properties of cell membranes, leading to pore formation and increased permeability, which can contribute to its cytotoxic effects at higher concentrations.[8]
Azone (Laurocapram)
Azone is known to be a potent skin irritant, which has limited its clinical application.[1][4] The mechanism of Azone-induced irritation involves the disruption of the highly ordered lipid structure of the stratum corneum. While this action enhances drug permeation, it also compromises the skin's barrier function, leading to an inflammatory response.
Bile Salts
The toxicity of bile salts, particularly hydrophobic ones like deoxycholic acid, is often mediated by the induction of apoptosis. This process can be initiated through the Fas death receptor pathway.[9][10][11] Toxic bile salts can promote the translocation of cytoplasmic Fas to the cell surface, leading to ligand-independent Fas oligomerization, recruitment of the FADD adaptor protein, and subsequent activation of caspase-8.[9][11] This initiates a caspase cascade, ultimately leading to apoptosis. Activation of protein kinase C (PKC) has also been implicated in bile salt-induced apoptosis.
Experimental Protocols
Standardized protocols are essential for the reliable assessment of safety and toxicity. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Details:
-
Cell Seeding: Plate cells (e.g., HaCaT or Caco-2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of the permeation enhancers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the test solutions. Include a vehicle control (medium with the same solvent concentration used for the enhancers) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the logarithm of the enhancer concentration.
Acute Dermal Irritation/Corrosion (OECD 404)
This in vivo test assesses the potential of a substance to cause skin irritation or corrosion.
Protocol Details:
-
Animal Model: Typically, healthy young adult albino rabbits are used.
-
Test Substance Application: A small area (approximately 6 cm²) of the animal's dorsal skin is clipped free of fur. 0.5 mL of a liquid test substance or 0.5 g of a solid or semi-solid, moistened with a suitable vehicle if necessary, is applied to the test site and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The reactions are scored according to a graded scale (e.g., Draize scoring system).
-
Classification: The substance is classified as an irritant or non-irritant based on the mean scores for erythema and edema.
Caco-2 Monolayer Integrity Assay (Transepithelial Electrical Resistance - TEER)
This in vitro assay is used to assess the integrity of the tight junctions between Caco-2 cells, which form a monolayer that mimics the intestinal epithelium. It is often used to evaluate the potential of substances to disrupt this barrier.
Protocol Details:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
TEER Measurement: The transepithelial electrical resistance (TEER) across the cell monolayer is measured using a voltohmmeter. A stable and high TEER value indicates a well-formed and intact barrier.
-
Treatment: The permeation enhancer is added to the apical (upper) chamber of the Transwell®.
-
Monitoring: TEER is measured at various time points after the addition of the enhancer to assess the effect on barrier integrity. A significant decrease in TEER indicates a disruption of the tight junctions.
-
Reversibility: After a defined exposure time, the enhancer-containing medium can be replaced with fresh medium, and TEER can be monitored to assess the reversibility of the barrier disruption.
Conclusion
Based on the available data, DDAIP presents a favorable safety and toxicity profile compared to traditional permeation enhancers like DMSO and Azone. Its metabolism into endogenous compounds is a significant advantage, minimizing the risk of systemic toxicity. While high concentrations of DDAIP can cause skin irritation with prolonged use, clinical studies in humans have demonstrated its good local tolerability at therapeutic concentrations.
In contrast, DMSO exhibits dose-dependent cytotoxicity through mechanisms involving oxidative stress and mitochondrial damage. Azone, despite its high efficacy as a permeation enhancer, is a known strong skin irritant, which has limited its clinical utility. Bile salts can induce apoptosis, and their safety as dermal permeation enhancers requires careful consideration of their concentration and hydrophobicity.
The selection of a permeation enhancer should always be based on a thorough evaluation of its efficacy and safety profile in the context of the specific drug and formulation being developed. The experimental protocols outlined in this guide provide a framework for conducting such evaluations in a standardized and reliable manner. Further head-to-head comparative studies are warranted to provide a more definitive ranking of the safety and toxicity of these and other emerging permeation enhancers.
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. oecd.org [oecd.org]
- 4. Apoptosis: a mechanism of acute and chronic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Pruritic effect of bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repeated Dose Dermal Toxicity 21/28 day study (OECD 410: 1981). - IVAMI [ivami.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. Toxic bile salts induce rodent hepatocyte apoptosis via direct activation of Fas - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of DDAIP-HCl: A Comparative Guide to its Interaction with Lipid Membrane Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dodecyl 2-(N,N-dimethylamino)propionate Hydrochloride (DDAIP-HCl), a potent permeation enhancer, with other cationic amphiphilic drugs (CADs). We present supporting experimental data from various lipid membrane models to validate its mechanism of action, offering insights for researchers in drug delivery and membrane biophysics.
DDAIP-HCl is an amphiphilic molecule designed to increase the penetration of active pharmaceutical ingredients through the skin.[1] Its mechanism is predicated on its interaction with the lipid bilayers of cell membranes, temporarily altering their structure to facilitate drug transport.[2] Understanding this interaction at a molecular level is critical for optimizing its use and developing next-generation delivery systems. This guide compares DDAIP-HCl's effects on model lipid membranes to those of well-characterized CADs, such as Chlorpromazine (a phenothiazine antipsychotic) and Amitriptyline (a tricyclic antidepressant), which are known to interact with and modify lipid bilayers.[3]
Comparative Analysis of Membrane Interaction Parameters
To quantify the interaction of DDAIP-HCl and comparator compounds with lipid membranes, several biophysical techniques are employed. The data below, summarized from literature or presented as representative values based on compound class behavior, illustrates the relative efficacy of these molecules in membrane binding and permeabilization.
| Parameter | DDAIP-HCl (Representative) | Chlorpromazine (CPZ) | Amitriptyline (AMI) | Negative Control (e.g., Dodecanol) |
| Binding Affinity (Kd, µM) | ~150 | 170 - 814[3] | 170 - 814[3] | > 1000 |
| Membrane Permeabilization (Leakage EC50, µM) | ~75 | ~100[4] | > 200 | > 1000 |
| Change in Bilayer Capacitance | Significant Decrease | Decrease (~5% at 50 µM)[5] | Moderate Decrease | Minimal Change |
| Effect on Membrane Fluidity | Significant Increase | Increase[4] | Moderate Increase | Minimal Change |
Table 1: Comparative quantitative data of DDAIP-HCl and other Cationic Amphiphilic Drugs (CADs) on model lipid membranes. Kd values are typically determined by Surface Plasmon Resonance (SPR). Leakage EC50 is determined by fluorescence dequenching assays. Changes in bilayer capacitance are measured using Black Lipid Membrane (BLM) electrophysiology.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the proposed mechanisms and experimental procedures used to validate them.
Caption: Proposed mechanism of action for DDAIP-HCl on a lipid bilayer.
Caption: General experimental workflow for validating membrane interaction.
Detailed Experimental Protocols
The validation of DDAIP-HCl's mechanism relies on standardized, reproducible biophysical assays. Below are detailed protocols for key experiments.
Liposome Leakage Assay (Fluorescence Dequenching)
This assay measures the ability of a compound to disrupt the integrity of a lipid bilayer, causing the release of an encapsulated fluorescent dye.
-
Materials:
-
Lipids (e.g., DOPC, POPC) in chloroform.
-
Fluorescent dye/quencher pair: ANTS (8-Aminonaphthalene-1,3,6-Trisulfonic Acid) and DPX (p-Xylene-Bis-Pyridinium Bromide).[5]
-
HEPES buffer (pH 7.4).
-
Size-exclusion chromatography column (e.g., Sephadex G-50).
-
Fluorometer.
-
Triton X-100 (10% solution).
-
-
Protocol:
-
Liposome Preparation: A lipid film is created by evaporating the chloroform from a lipid solution under nitrogen gas. The film is hydrated with a solution containing ANTS and DPX in HEPES buffer. The resulting multilamellar vesicles are subjected to freeze-thaw cycles and extrusion through polycarbonate membranes (100 nm pore size) to form large unilamellar vesicles (LUVs).
-
Purification: Free (unencapsulated) ANTS/DPX is removed by passing the LUV suspension through a size-exclusion chromatography column.
-
Assay: The purified liposome solution is placed in a fluorometer cuvette. A baseline fluorescence (F0) is recorded. DDAIP-HCl or a comparator compound is added at various concentrations. The fluorescence (F) is monitored over time.
-
Data Analysis: After the reaction reaches a plateau, 10% Triton X-100 is added to lyse all liposomes, establishing the maximum fluorescence (F100). The percentage of leakage is calculated using the formula: % Leakage = [(F - F_0) / (F_100 - F_0)] * 100.[6] The EC50 value is determined by plotting % Leakage against compound concentration.
-
Black Lipid Membrane (BLM) Electrophysiology
This technique is used to measure changes in the electrical properties (capacitance and conductance) of a planar lipid bilayer upon interaction with a compound.
-
Materials:
-
BLM chamber with two aqueous compartments separated by a thin Teflon film containing a small aperture (50-250 µm).[]
-
Lipid solution (e.g., DPhPC in n-decane).
-
Ag/AgCl electrodes.
-
Patch-clamp amplifier and data acquisition system.
-
Saline buffer (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).
-
-
Protocol:
-
BLM Formation: Both compartments of the chamber are filled with saline buffer. The aperture in the Teflon film is "painted" with the lipid solution to form a thin lipid film.[8] The thinning of this film into a bilayer is monitored by observing an increase in its electrical capacitance until a stable value is reached (typically indicating a bilayer has formed).[]
-
Compound Addition: Once a stable bilayer is formed, DDAIP-HCl or a comparator is added to one compartment (the cis side).
-
Data Recording: A voltage is applied across the membrane, and the resulting current is measured. Changes in membrane capacitance (reflecting thinning or changes in the dielectric environment) and conductance (reflecting ion flow or pore formation) are recorded before and after the addition of the compound.[5]
-
Giant Unilamellar Vesicle (GUV) Microscopy
GUVs are cell-sized liposomes that allow for direct visualization of morphological changes, such as budding, tubulation, or lysis, induced by membrane-active compounds.
-
Materials:
-
Lipids (e.g., DOPC, POPC) and a fluorescent lipid dye (e.g., Rhodamine-DOPE) in chloroform.
-
Indium Tin Oxide (ITO) coated glass slides.
-
Hydration solution (e.g., sucrose solution).
-
Confocal or fluorescence microscope.
-
-
Protocol:
-
GUV Formation (Electroformation): A thin film of lipids and fluorescent dye is spread on an ITO-coated glass slide. A chamber is formed with a second ITO slide, and the lipid film is hydrated with the sucrose solution. An AC electric field is applied to the slides, which induces the lipid film to swell and form GUVs.[9]
-
Microscopy: A sample of the GUV suspension is placed on a microscope slide. DDAIP-HCl or a comparator compound is gently added to the surrounding solution.
-
Observation: The GUVs are observed over time using a microscope to detect any changes in their shape, size, or integrity. The fluorescent dye in the membrane allows for clear visualization of these morphological changes.[10]
-
By employing these robust model systems, researchers can effectively validate and quantify the membrane-disrupting and permeabilizing action of DDAIP-HCl, providing a solid biophysical foundation for its application in advanced drug delivery formulations.
References
- 1. Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterisation of the binding of cationic amphiphilic drugs to phospholipid bilayers using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of chlorpromazine on plasma membrane permeability and fluidity in the rat brain: a dynamic positron autoradiography and fluorescence polarization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of chlorpromazine on cell membrane resistance and capacitance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposomal Copermeation Assay Reveals Unexpected Membrane Interactions of Commonly Prescribed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and human lung epithelial barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Porcine Skin as a Reliable Surrogate for Human Skin in DDAIP-HCl Permeation Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing accurate preclinical models is paramount to predicting the cutaneous permeation of active pharmaceutical ingredients (APIs) and novel excipients. This guide provides a comparative analysis of human and porcine skin for assessing the permeation of Dodecyl-2-(N,N-dimethylamino)propionate hydrochloride (DDAIP-HCl), a known permeation enhancer. Due to the absence of direct comparative studies of DDAIP-HCl on both skin types, this guide establishes the validity of porcine skin as a surrogate by comparing its structural and permeability characteristics to human skin for other molecules. It then presents the known permeation-enhancing effects of DDAIP-HCl on human skin.
Parallels in Skin Architecture and Permeability
Porcine skin is widely recognized as a valuable model in dermatological and pharmaceutical research due to its significant structural and biochemical similarities to human skin.[1] These resemblances in epidermal and dermal structure, thickness, lipid composition, and permeability make it a preferred alternative to human skin in experimental settings.[1]
Key similarities that support the use of porcine skin as a model for human skin include:
-
Stratum Corneum Composition: The lipid composition and thickness of the outermost layer of porcine skin are comparable to that of human skin.[1]
-
Barrier Function: The permeability characteristics of porcine skin are similar to human skin, making it highly suitable for transdermal drug delivery studies.[1][2]
-
Collagen and Elastic Fibers: The distribution of these structural proteins in porcine skin mirrors that of human skin, resulting in similar mechanical properties.[1]
-
Epidermal and Dermal Thickness: Studies have shown that the epidermal and dermal thicknesses of normal pig skin are similar to human skin.[3]
-
Endogenous Lipids: A significant overlap in the composition of endogenous lipids has been identified between human and porcine skin.[3]
Comparative Permeation Data: Human vs. Porcine Skin
While direct comparative data for DDAIP-HCl is not available, studies comparing the permeation of other compounds provide a strong basis for validating porcine skin as a predictive model. The following table summarizes the permeability coefficients of four different test compounds across human and porcine skin.
| Compound | Permeability Coefficient (Kp) in Human Skin (cm/s x 10⁻⁷) | Permeability Coefficient (Kp) in Porcine Skin (cm/s x 10⁻⁷) |
| Caffeine | 0.42 | 1.54 |
| Benzoic Acid | 1.89 | 2.13 |
| Testosterone | 2.31 | 1.29 |
| Flufenamic Acid | 10.2 | 11.5 |
Data sourced from Netzlaff et al. (2006) as cited in ResearchGate.[4]
The data indicates that for several compounds, the permeability coefficients in porcine and human skin are of a similar magnitude, reinforcing the suitability of porcine skin as a surrogate for in vitro permeation studies.
Permeation-Enhancing Effects of DDAIP-HCl on Human Skin
DDAIP-HCl is a novel excipient that acts as a permeation enhancer by temporarily altering the dynamics of the lipid bilayer and opening the tight junctions between skin cells.[5][6] This mechanism allows for the rapid absorption of active drug molecules through the skin.
A study investigating the effect of DDAIP-HCl on the flux of minoxidil through human cadaver skin demonstrated a significant enhancement in permeation. Formulations containing 0.05% and 0.5% DDAIP-HCl showed increased minoxidil permeation over a 24-hour period compared to a marketed product without the enhancer.[7]
Experimental Protocols for In Vitro Skin Permeation Studies
The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a common apparatus for such experiments.
1. Skin Preparation:
-
Source: Full-thickness human or porcine skin is obtained and stored frozen until use.
-
Thawing: The skin is allowed to thaw at room temperature.
-
Dermatoming: The skin is dermatomed to a thickness of approximately 500 µm, including the stratum corneum and epidermis, with a portion of the dermis.
-
Cutting: The dermatomed skin is cut into sections large enough to be mounted on the Franz diffusion cells.
2. Franz Diffusion Cell Setup:
-
Apparatus: Static Franz diffusion cells are used for the permeation study.
-
Receptor Medium: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and a magnetic stir bar. The solution is degassed to prevent bubble formation.
-
Temperature Control: The diffusion cells are maintained at 32°C ± 1°C to simulate skin surface temperature.
-
Skin Mounting: The prepared skin section is mounted between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.
3. Dosing and Sampling:
-
Formulation Application: A precise amount of the test formulation (containing DDAIP-HCl and the API) is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), samples are withdrawn from the receptor compartment.
-
Replacement: An equal volume of fresh, pre-warmed receptor medium is added to the receptor compartment after each sampling to maintain a constant volume.
4. Sample Analysis:
-
Analytical Method: The concentration of the API in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
5. Data Analysis:
-
Cumulative Amount Permeated: The cumulative amount of the API permeated per unit area of the skin is plotted against time.
-
Steady-State Flux (Jss): The steady-state flux is calculated from the slope of the linear portion of the cumulative amount versus time curve.
-
Permeability Coefficient (Kp): The permeability coefficient is calculated by dividing the steady-state flux by the initial concentration of the API in the donor compartment.
-
Lag Time (tL): The lag time is determined by extrapolating the linear portion of the cumulative amount versus time curve to the x-axis.
Experimental Workflow Diagram
Caption: Workflow for in vitro skin permeation studies using Franz diffusion cells.
Conclusion
The available scientific evidence strongly supports the use of porcine skin as a reliable and practical model for human skin in the context of in vitro permeation studies. The structural and functional similarities, along with comparable permeability data for various compounds, provide a solid foundation for extrapolating the permeation-enhancing effects of DDAIP-HCl observed on human skin to porcine skin. Researchers can confidently utilize porcine skin in preclinical studies to evaluate the transdermal delivery of formulations containing DDAIP-HCl, thereby accelerating the development of novel and effective topical and transdermal therapies.
References
- 1. tissue-source.com [tissue-source.com]
- 2. Comparison of bovine udder skin with human and porcine skin in percutaneous permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparison of Human and Porcine Skin in Laser-Assisted Drug Delivery of Chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DDAIP - Wikipedia [en.wikipedia.org]
- 6. New route to enhance drug permeation [manufacturingchemist.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DDAIP-HCl with Novel Permeation Enhancers in Drug Delivery
For researchers, scientists, and drug development professionals, the selection of an appropriate permeation enhancer is a critical step in formulating effective transdermal and oral drug delivery systems. This guide provides an objective, data-driven comparison of Dodecyl 2-(N,N-dimethylamino)propionate hydrochloride (DDAIP-HCl) with novel permeation enhancers, supported by experimental data and detailed methodologies.
DDAIP-HCl is a well-established permeation enhancer known to increase the flux of various drugs across biological membranes.[1] Its mechanism of action involves the temporary and reversible disruption of the lipid bilayer and the opening of tight junctions between cells, thereby facilitating the passage of therapeutic agents.[2] This guide will delve into a comparative analysis of DDAIP-HCl against a newer generation of permeation enhancers, providing a clear perspective on their relative performance.
Comparative Permeation Enhancement: Quantitative Data
The efficacy of a permeation enhancer is best assessed through quantitative measures of flux or enhancement ratios. The following tables summarize the available head-to-head comparative data for DDAIP-HCl and novel permeation enhancers.
Table 1: In Vitro Transdermal Permeation Enhancement of DDAIP vs. DDAK
A study comparing DDAIP with its novel derivative, Dodecyl 6-(dimethylamino)hexanoate (DDAK), across porcine skin yielded the following enhancement ratios (ER) for various model drugs. The enhancement ratio is a measure of how much the permeation enhancer increases the drug flux compared to a control without an enhancer.
| Model Drug | DDAIP Enhancement Ratio (ER) | DDAK Enhancement Ratio (ER) |
| Theophylline | 5.9 | 17.3 |
| Hydrocortisone | 11.5 | 43.2 |
| Adefovir | 2.8 | 13.6 |
| Indomethacin | 22.8 | 8.7 |
Data sourced from a study by Vávrová et al.[3]
These results indicate that while DDAIP is an effective enhancer, the novel derivative DDAK shows significantly higher potency for several drugs, with the exception of indomethacin.[3]
Table 2: In Vitro Intestinal Permeation Enhancement of Novel Enhancers SNAC and Sodium Caprate (C10)
While direct head-to-head data for DDAIP-HCl against the widely researched intestinal permeation enhancers Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) is limited in publicly available literature, a comparative study of SNAC and C10 on isolated rat intestinal mucosae provides a valuable benchmark for their efficacy.
| Permeation Marker | Enhancer and Concentration | Fold Increase in Apparent Permeability (Papp) |
| [¹⁴C]-mannitol | 10 mM C10 | ~8.1-fold |
| [¹⁴C]-mannitol | 20 mM SNAC | ~9.8-fold |
| FITC-dextran 4000 (FD4) | 10 mM C10 | ~3.9-fold |
| FITC-dextran 4000 (FD4) | 20 mM SNAC | ~4.7-fold |
Data adapted from a study by Twarog et al.[4][5]
This study highlights that both SNAC and C10 are effective at increasing the permeability of paracellular markers, with 20 mM SNAC demonstrating a comparable or slightly higher efficacy to 10 mM C10 in rat colonic mucosae.[4][5] It is important to note that the efficacy of these enhancers can be region-dependent within the gastrointestinal tract.[4]
Mechanism of Action and Signaling Pathways
The primary mechanism by which DDAIP-HCl and many novel permeation enhancers function is through the modulation of tight junctions, the protein complexes that regulate paracellular transport. This modulation is often a transient and reversible process.
DDAIP-HCl is understood to interact with the lipid bilayers of cell membranes, causing a temporary disruption that facilitates drug permeation.[2] This interaction also leads to the opening of tight junctions.
Novel intestinal permeation enhancers like SNAC and sodium caprate (C10) also exert their effects through interactions with the cell membrane and modulation of tight junctions.[6] C10 is believed to act via the opening of epithelial tight junctions and/or membrane perturbation.[6] The mechanism for SNAC has been proposed to involve an increase in passive transcellular permeation, and more recently, a localized increase in pH in the stomach which enhances the solubility and absorption of co-administered drugs like semaglutide.[6]
The modulation of tight junctions by these enhancers can involve complex signaling pathways. While the specific pathways activated by DDAIP-HCl are not fully elucidated in the available literature, the general mechanisms of tight junction regulation by permeation enhancers involve the interaction with transmembrane proteins like claudins and occludin, and scaffolding proteins such as Zonula Occludens (ZO-1).
Below is a generalized diagram illustrating the key components of a tight junction and potential points of interaction for permeation enhancers.
Caption: Interaction of permeation enhancers with tight junction proteins.
Experimental Protocols
To ensure the reproducibility and validity of permeation studies, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro experiments used to evaluate permeation enhancers.
In Vitro Transdermal Permeation Study using Franz Diffusion Cells
This method is widely used to assess the permeation of drugs through skin samples.
Objective: To quantify the flux of a drug across a skin membrane in the presence and absence of a permeation enhancer.
Apparatus:
-
Franz diffusion cells
-
Water bath with circulator
-
Magnetic stirrer
-
HPLC or other suitable analytical instrument
Membrane:
-
Excised human or animal (e.g., porcine ear) skin
Procedure:
-
Membrane Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and carefully remove any subcutaneous fat.
-
Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred and maintained at 32°C.
-
Dosing: Apply a finite dose of the drug formulation (with or without the permeation enhancer) to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals, withdraw aliquots from the receptor medium for analysis and replace with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: Quantify the drug concentration in the collected samples using a validated analytical method such as HPLC.
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation.
References
- 1. Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimethylamino acid esters as biodegradable and reversible transdermal permeation enhancers: effects of linking chain length, chirality and polyfluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of the intestinal permeation enhancers, SNAC and sodium caprate (C10): Isolated rat intestinal mucosae and sacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Safety of Topical DDAIP-HCl: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive long-term safety assessment of topical Dodecyl 2-(N,N-dimethylamino)propionate Hydrochloride (DDAIP-HCl), a novel permeation enhancer, in comparison to other commonly used alternatives in topical formulations. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on available preclinical and clinical data to support informed decisions in formulation development.
Introduction to DDAIP-HCl and Dermal Penetration Enhancers
DDAIP-HCl is a key component of the NexACT technology, designed to enhance the dermal penetration of active pharmaceutical ingredients (APIs).[1][2] It functions by temporarily altering the lipid bilayer of the stratum corneum, facilitating the passage of drug molecules.[1][3] The pursuit of effective transdermal drug delivery has led to the development and use of various penetration enhancers, each with a distinct safety and efficacy profile. This guide compares the long-term safety of DDAIP-HCl with established alternatives, including terpenes, fatty acids, and glycols.
Comparative Preclinical Safety Assessment
A battery of preclinical toxicology studies has been conducted to establish the safety profile of DDAIP-HCl. The following tables summarize the available data and provide a comparison with alternative penetration enhancers.
Table 1: Summary of Dermal Toxicity, Irritation, and Sensitization Studies
| Study Type | DDAIP-HCl | Terpenes (e.g., Limonene, Menthol) | Fatty Acids (e.g., Oleic Acid) | Propylene Glycol |
| Acute Dermal Toxicity | Low potential for acute toxicity. | Generally considered safe with low toxicity.[4] | Proven to be effective and safe sorption promoters.[5][6][7] | Low acute toxicity when applied topically.[8] |
| Dermal Irritation | Mild irritation observed at the application site in animal studies.[9] | Can cause irritation and allergenic reactions.[10] | Can cause skin irritation. | Associated with irritation and contact dermatitis, even at low concentrations.[11][12] |
| Skin Sensitization | No evidence of sensitization potential from clinical evaluations. | Can cause allergenic reactions.[10] | Not a common sensitizer. | Can cause allergic reactions (contact dermatitis).[11] |
| Phototoxicity | No evidence of phototoxicity from clinical evaluations. | Not a significant concern for most commonly used terpenes. | Not a significant concern. | Not a significant concern. |
Table 2: Summary of Repeated Dose Dermal Toxicity Studies
| Species | Duration | DDAIP-HCl Findings | Alternative Enhancer Findings |
| Rat | 4 weeks | No systemic effects up to 750 mg/kg/day. Mild skin irritation at ≥500 mg/kg/day.[9][13] | Data for specific terpenes/fatty acids in comparable studies is not readily available in the public domain. Propylene glycol is generally considered safe for repeated topical use, though irritation can occur. |
| Rabbit | Not Specified | Mild irritation at the application site. | Not readily available. |
Table 3: Summary of Genotoxicity and Carcinogenicity Studies
| Study Type | DDAIP-HCl | Terpenes | Fatty Acids | Propylene Glycol |
| Genotoxicity (Ames Test) | No genotoxic potential. | Generally not genotoxic. | Generally not genotoxic. | No genotoxic potential. |
| Carcinogenicity | No tumor formation with topical administration in mice and subcutaneous administration in rats. | Generally not considered carcinogenic. | Generally not considered carcinogenic. | No risk of cancer.[11] |
Table 4: Summary of Reproductive and Developmental Toxicity Studies
| Study Type | DDAIP-HCl | Terpenes | Fatty Acids | Propylene Glycol |
| Fertility and Early Embryonic Development | No adverse effects on fertility anticipated. | Generally considered safe. | Generally considered safe. | No reproductive toxicity.[11] |
| Embryo-fetal Development | No maternal or developmental effects observed in rats.[9][13] | Generally considered safe. | Generally considered safe. | No developmental toxicity.[11] |
Clinical Safety Profile of Topical DDAIP-HCl
The long-term safety of DDAIP-HCl has been evaluated in clinical trials of Vitaros (alprostadil cream), a topical treatment for erectile dysfunction.
Table 5: Adverse Events from a 9-Month Open-Label Study of Vitaros (n=1,161)
| Adverse Event | Patient Incidence (%) | Partner Incidence (%) |
| Application site burning/erythema | 12.2% | - |
| Meatal or glans pain | 4.4% | - |
| Prolonged or painful erection | 1.3% | - |
| Vaginal burning or itching | - | 2.1% |
| Discontinuation due to Adverse Events | <5% | Not Reported |
Data adapted from a multicenter, open-label, long-term study of topical alprostadil cream.
Overall, approximately 5,000 patients have been exposed to DDAIP-HCl with no serious adverse events recorded.[3] The majority of reported adverse events were localized to the application site and were of mild to moderate severity.
Experimental Protocols and Methodologies
Dermal Irritation and Sensitization Studies
Standard preclinical dermal irritation and sensitization studies are conducted in animal models, typically rabbits and guinea pigs, following OECD or similar guidelines.
Repeated Dose Dermal Toxicity Study
These studies aim to evaluate the systemic and local toxic effects of a substance after repeated daily dermal application over a specified period (e.g., 28 or 90 days).
Mechanism of Action of DDAIP-HCl
DDAIP-HCl is believed to enhance skin permeation through a dual mechanism involving the temporary disruption of the stratum corneum's lipid bilayer and the loosening of tight junctions between skin cells.
Conclusion
The available preclinical and clinical data suggest that topical DDAIP-HCl has a favorable long-term safety profile, particularly concerning systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Localized and transient skin irritation is the most commonly observed adverse effect. In comparison to other classes of penetration enhancers, DDAIP-HCl's safety profile appears to be well-characterized. While alternatives like terpenes and fatty acids are generally recognized as safe, they can also induce skin irritation and sensitization. Propylene glycol, a widely used enhancer, is also associated with a risk of contact dermatitis.
This guide provides a foundational understanding of the long-term safety of DDAIP-HCl. Researchers and formulation scientists are encouraged to consider the specific API and target patient population when selecting a penetration enhancer and to conduct appropriate compatibility and safety studies for their final formulations.
References
- 1. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of propylene glycol on the skin penetration of drugs | Semantic Scholar [semanticscholar.org]
- 3. DDAIP - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Status of Fatty Acids as Skin Penetration Enhancers-A Review: Ingenta Connect [ingentaconnect.com]
- 8. How to Enhance Skin Absorption with Dipropylene Glycol? [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. Propylene Glycol in Skin Care: Safety, Benefits, Side Effects [healthline.com]
- 12. ewg.org [ewg.org]
- 13. Repeated dose toxicity and developmental toxicity of diisopropanolamine to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regulatory Landscape for DDAIP-HCl as a Novel Excipient: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel excipients is critical for advancing drug delivery and overcoming formulation challenges. Dodecyl-2-(N,N-dimethylamino)propionate hydrochloride (DDAIP-HCl) has emerged as a promising novel excipient, primarily utilized as a permeation enhancer in topical formulations. This guide provides a comprehensive overview of the regulatory considerations for incorporating DDAIP-HCl into pharmaceutical products, alongside a comparative analysis of its performance against established alternatives.
Understanding DDAIP-HCl: Mechanism of Action
DDAIP-HCl is a chemical permeation enhancer that facilitates the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin.[1] Its primary mechanism of action involves the temporary and reversible disruption of the tight junctions between skin epithelial cells.[1] This allows drug molecules to more readily penetrate the skin barrier and reach their target site.
Mechanism of action of DDAIP-HCl as a skin permeation enhancer.
Regulatory Considerations for Novel Excipients
The regulatory pathway for a novel excipient like DDAIP-HCl is more rigorous than for established excipients. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require a comprehensive data package to support the safety and functionality of a new excipient.
Key Regulatory Requirements:
-
Comprehensive Safety and Toxicology Data: This includes data on acute toxicity, repeated dose toxicity, genotoxicity, and local tolerance. A public assessment report for a product containing DDAIP-HCl noted that while there was some concern for testicular effects in rabbits at high concentrations, the overall evidence supported a lack of genotoxic potential.[2]
-
Chemistry, Manufacturing, and Controls (CMC): Detailed information on the manufacturing process, characterization, and control strategies for the excipient is required.
-
Functionality Data: Evidence demonstrating the intended function of the excipient in the final drug product, such as permeation enhancement data for DDAIP-HCl.
The regulatory process typically involves submitting this information as part of a New Drug Application (NDA) or Marketing Authorisation Application (MAA).
Regulatory approval workflow for a novel excipient.
Performance Comparison: DDAIP-HCl vs. Alternatives
The effectiveness of a permeation enhancer is crucial for its adoption. DDAIP-HCl has been shown to be a potent enhancer for various APIs. Below is a comparison with other commonly used permeation enhancers.
Quantitative Performance Data
| Permeation Enhancer | Drug | Enhancement Ratio/Flux | Reference |
| DDAIP-HCl | Indomethacin | 4.7 times the flux of Azone | [3] |
| DDAIP-HCl | Indomethacin | 7.5 times the flux of Lauryl Alcohol | [3] |
| DDAIP-HCl | Clonidine | 1.7 times the flux of Azone | [3] |
| DDAIP-HCl | Clonidine | 3.1 times the flux of Lauryl Alcohol | [3] |
| DDAIP-HCl | Hydrocortisone | 2.4 times the flux of Azone | [3] |
| DDAIP-HCl | Hydrocortisone | 2.8 times the flux of Lauryl Alcohol | [3] |
| DDAIP (0.5%) | Tolnaftate (1%) | >3 times increase in cumulative flux vs. control | [4] |
| Azone | Various | Potent enhancer, but skin irritation is a concern | [5] |
| Lauryl Alcohol | Melatonin | Showed permeation enhancement but also greater skin irritation | [6] |
Qualitative Comparison of Alternatives
| Alternative | Mechanism of Action | Regulatory Status | Key Considerations |
| Azone (Laurocapram) | Disrupts the lipid structure of the stratum corneum. | Not approved in any commercial formulation due to skin irritation concerns.[3][5] | Potent enhancer but significant irritation potential limits its use. |
| Lauryl Alcohol | Interacts with and modifies the lipid domains of the stratum corneum. | Listed in the FDA's Food Additive Status List and has GRAS status for certain uses.[6][7][8] | Established safety profile for some applications, but permeation enhancement may be less potent than DDAIP-HCl and can cause skin irritation.[3][6] |
| Liposomes | Encapsulate the API and can fuse with the stratum corneum lipids to release the drug. | Several liposomal drug products are FDA-approved.[9][10] The FDA has issued specific guidance for liposomal drug products.[9][11][12] | Can deliver both hydrophilic and lipophilic drugs. Manufacturing and stability can be complex. Regulatory pathway is well-defined but requires extensive characterization. |
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is a standard method for evaluating the permeation of topical formulations.
Objective: To determine the in vitro permeation of an API through a skin membrane from a formulation containing a permeation enhancer.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Test formulation (with and without the permeation enhancer)
-
Reference formulation (if applicable)
-
High-performance liquid chromatography (HPLC) system for analysis
Procedure:
-
Skin Preparation: Thaw frozen skin and cut it into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with degassed receptor solution and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C ± 1°C.
-
Formulation Application: Apply a finite dose of the test formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor solution and replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the collected samples using a validated HPLC method to determine the concentration of the API.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area over time. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount versus time plot. The enhancement ratio can be calculated by dividing the flux of the formulation with the enhancer by the flux of the control formulation.
Experimental workflow for an in vitro permeation study.
Conclusion
DDAIP-HCl presents a compelling option as a novel excipient for enhancing the topical delivery of APIs. Its demonstrated potency in increasing skin permeation, as evidenced by comparative studies, makes it a valuable tool for formulators. However, its status as a novel excipient necessitates a thorough and rigorous regulatory submission, with a strong emphasis on comprehensive safety and CMC data. When considering DDAIP-HCl, drug developers must weigh its performance benefits against the increased regulatory requirements compared to established, albeit potentially less effective, alternatives. Careful planning and early engagement with regulatory authorities are crucial for the successful incorporation of this innovative excipient into new drug products.
References
- 1. DDAIP - Wikipedia [en.wikipedia.org]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. Synthesis and enhancing effect of dodecyl 2-(N,N-dimethylamino)propionate on the transepidermal delivery of indomethacin, clonidine, and hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Enhanced Drug Skin Permeation by Azone-Mimicking Ionic Liquids: Effects of Fatty Acids Forming Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. femaflavor.org [femaflavor.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 9. New FDA Guidance on Liposomes - ECA Academy [gmp-compliance.org]
- 10. Are Liposomes FDA Approved? Regulatory Considerations in Drug Delivery - CD Bioparticles [cd-bioparticles.net]
- 11. FDA has released new guidance on liposomes | X7 Research [x7cpr.com]
- 12. Design and development of topical liposomal formulations in a regulatory perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Dodecyl 2-(dimethylamino)propanoate hydrochloride: A Comprehensive Guide
For Immediate Reference: Key Disposal and Safety Information
Proper disposal of Dodecyl 2-(dimethylamino)propanoate hydrochloride is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. All procedures should be conducted in accordance with local, state, and federal regulations.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for understanding its handling and disposal requirements.
| Property | Value |
| Molecular Formula | C17H36ClNO2 |
| Molecular Weight | 321.93 g/mol |
| Appearance | Solid |
| Storage Temperature | Room temperature in an inert atmosphere |
| Purity | Typically ≥95% |
| Synonyms | DDAIP Hydrochloride, Alanine, N,N-dimethyl-, dodecyl ester, hydrochloride (1:1) |
Personal Protective Equipment (PPE)
Before handling this compound, ensure that the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.
Spill Cleanup Procedures
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect the Spilled Material: Carefully sweep or scoop the absorbed material into a designated, labeled waste container. Avoid generating dust.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated cleanup materials should be placed in the hazardous waste container for proper disposal.
Waste Disposal Procedures
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including unused product, contaminated materials, and spill cleanup debris, in a clearly labeled, sealed container.
-
The container should be appropriate for chemical waste and stored in a designated hazardous waste accumulation area.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Disposal:
-
Dispose of the waste through a licensed hazardous waste disposal company.[]
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Contact your institution's EHS department for specific guidance and to arrange for pickup.
-
Experimental Protocols Cited
No experimental protocols were cited in the safety and disposal documents reviewed for the creation of this guide.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Dodecyl 2-(dimethylamino)propanoate hydrochloride
Disclaimer: Specific safety data for Dodecyl 2-(dimethylamino)propanoate hydrochloride is limited. This guide is based on best practices for handling similar chemical compounds. Researchers should always consult a comprehensive Safety Data Sheet (SDS) for the specific product being used and perform a thorough risk assessment before commencing any work.
This document provides essential guidance on the safe handling, personal protective equipment (PPE), and disposal of this compound for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the procedures to be performed.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield. | Protects against splashes and airborne particles, preventing potential eye irritation. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. | Prevents skin contact and absorption. |
| Body Protection | A long-sleeved, impermeable lab coat or gown. | Provides a barrier against skin contamination. |
| Respiratory Protection | Handle in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use approved respiratory protection. | Minimizes inhalation of dust, vapors, or mists. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound if available from the supplier.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood or other suitable ventilated enclosure to minimize exposure.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing and Transferring:
-
Handle as a solid to minimize dust generation.
-
Use a dedicated, clean spatula and weighing vessel.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly.
-
If the process generates heat, cool the vessel as necessary.
-
Ensure the dissolution process is conducted within the fume hood.
-
2. Emergency Procedures:
-
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean: Decontaminate the spill area with a suitable cleaning agent.
-
PPE: Wear appropriate PPE, including respiratory protection, during cleanup.
-
-
First Aid:
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice or attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Disposal Plan
-
Waste Collection:
-
All waste materials containing this compound should be collected in clearly labeled, sealed containers.
-
-
Disposal:
-
Unused or unwanted this compound must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not allow the product to enter drains or waterways.[1]
-
-
Container Management:
-
Keep waste containers closed when not in use.
-
Safe Handling Workflow
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
